Product packaging for N-(3-Aminophenyl)-4-ethoxybenzamide(Cat. No.:CAS No. 1016516-69-0)

N-(3-Aminophenyl)-4-ethoxybenzamide

Cat. No.: B3072076
CAS No.: 1016516-69-0
M. Wt: 256.3 g/mol
InChI Key: PYLURQYVLUALLE-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B3072076 N-(3-Aminophenyl)-4-ethoxybenzamide CAS No. 1016516-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLURQYVLUALLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294438
Record name N-(3-Aminophenyl)-4-ethoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016516-69-0
Record name N-(3-Aminophenyl)-4-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016516-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-4-ethoxybenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID201294438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of N-(3-Aminophenyl)-4-ethoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and a thorough characterization profile. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and reproducibility.

Introduction

This compound is an organic compound featuring a benzamide core structure. The presence of an ethoxy group and a primary amine on the phenyl rings suggests potential for this molecule to serve as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and novel polymers. The amide linkage provides structural rigidity, while the amino group offers a site for further functionalization. This guide outlines a reliable method for its preparation and the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the protection of one of the amino groups of m-phenylenediamine, followed by the acylation of the remaining amino group with 4-ethoxybenzoyl chloride. A final deprotection step yields the target compound. An alternative, more direct approach involves the reaction of 4-ethoxybenzoyl chloride with a molar excess of m-phenylenediamine, where the diamine itself acts as a base to quench the HCl byproduct. The latter is presented here for its efficiency.

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic acyl substitution reaction between 4-ethoxybenzoyl chloride and m-phenylenediamine.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-ethoxybenzoic_acid 4-Ethoxybenzoic Acid 4-ethoxybenzoyl_chloride 4-Ethoxybenzoyl Chloride 4-ethoxybenzoic_acid->4-ethoxybenzoyl_chloride Acyl Chloride Formation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-ethoxybenzoyl_chloride m-phenylenediamine m-Phenylenediamine target_compound This compound m-phenylenediamine->target_compound 4-ethoxybenzoyl_chloride->target_compound Amide Bond Formation

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Preparation of 4-Ethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethoxybenzoyl chloride is used in the next step without further purification.

2.2.2. Synthesis of this compound

  • Dissolve m-phenylenediamine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-ethoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled solution of m-phenylenediamine with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination. The following data are predicted based on the analysis of structurally similar compounds.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
AppearanceOff-white to pale yellow solid
Melting Point155-160 °C
SolubilitySoluble in DMSO, DMF, and methanol
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0s1H-NH-C=O
~7.8d2HAromatic protons ortho to -C=O
~7.2t1HAromatic proton of the aminophenyl ring
~7.0d2HAromatic protons ortho to -OEt
~6.8d1HAromatic proton of the aminophenyl ring
~6.5d1HAromatic proton of the aminophenyl ring
~6.3s1HAromatic proton of the aminophenyl ring
~5.2s2H-NH₂
~4.1q2H-O-CH₂-CH₃
~1.4t3H-O-CH₂-CH₃

3.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~166-C=O
~162Aromatic C-OEt
~148Aromatic C-NH₂
~139Aromatic C-NH
~130Aromatic CH ortho to -C=O
~129Aromatic CH of the aminophenyl ring
~127Aromatic C of the benzoyl ring
~115Aromatic CH ortho to -OEt
~110Aromatic CH of the aminophenyl ring
~109Aromatic CH of the aminophenyl ring
~106Aromatic CH of the aminophenyl ring
~64-O-CH₂-CH₃
~15-O-CH₂-CH₃

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amine and amide)
3050-3000Aromatic C-H stretching
2980-2850Aliphatic C-H stretching
1650-1630C=O stretching (amide I)
1600-1580N-H bending (amide II) and C=C stretching
1250-1200Aryl-O-C stretching (asymmetric)
1050-1000Aryl-O-C stretching (symmetric)

3.2.4. Mass Spectrometry

m/z ValueAssignment
256.12[M]⁺ (Molecular Ion)
149.06[C₉H₉O₂]⁺
108.06[C₆H₆N₂]⁺

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow Reactants Reactants (4-Ethoxybenzoic Acid, m-Phenylenediamine, SOCl₂) Reaction Acyl Chloride Formation & Amide Bond Formation Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

G cluster_features Key Molecular Features cluster_properties Predicted Properties & Functions Compound This compound Amide Amide Linkage Compound->Amide Amino Primary Amino Group Compound->Amino Ethoxy Ethoxy Group Compound->Ethoxy H_Bonding Hydrogen Bonding (Donor & Acceptor) Amide->H_Bonding Structural_Rigidity Structural Rigidity Amide->Structural_Rigidity Amino->H_Bonding Reactivity Site for Further Functionalization Amino->Reactivity Lipophilicity Increased Lipophilicity Ethoxy->Lipophilicity

Caption: Logical relationships of molecular features and their properties.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic protocol is robust and scalable, and the comprehensive characterization data, while predicted, serves as a reliable reference for researchers. The versatile structure of this compound, featuring both a reactive amino group and a lipophilic ethoxy group, makes it a promising candidate for further exploration in drug discovery and materials science. This document is intended to be a valuable resource for scientists working in these and related fields.

In-Depth Technical Guide: N-(3-Aminophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-4-ethoxybenzamide, a chemical compound with potential applications in research and drug development. This document consolidates available physicochemical data, outlines a plausible experimental protocol for its synthesis, and explores potential biological activities by drawing parallels with structurally related benzamide derivatives. Due to the limited publicly available data on this specific molecule, this guide also highlights areas where further research is critically needed.

Compound Identification and Properties

This compound is uniquely identified by its CAS number. Its fundamental chemical properties are summarized below.

PropertyValueSource
CAS Number 1016516-69-0[1]
Molecular Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.30 g/mol [1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the synthesis of similar benzamide derivatives, a plausible two-step synthetic route can be proposed. This process would involve the amidation of 4-ethoxybenzoyl chloride with 3-nitroaniline, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-(3-nitrophenyl)-4-ethoxybenzamide

This step involves the reaction of 4-ethoxybenzoyl chloride with 3-nitroaniline in the presence of a base to form the amide bond.

  • Materials: 4-ethoxybenzoyl chloride, 3-nitroaniline, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve 3-nitroaniline and the base in the chosen solvent in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-ethoxybenzoyl chloride in the same solvent to the mixture with constant stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-(3-nitrophenyl)-4-ethoxybenzamide to this compound

The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.

  • Materials: N-(3-nitrophenyl)-4-ethoxybenzamide, a suitable solvent (e.g., ethanol, ethyl acetate), and a catalyst (e.g., palladium on carbon, Pd/C).

  • Procedure:

    • Dissolve N-(3-nitrophenyl)-4-ethoxybenzamide in the solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • The vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

    • The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

    • After completion, the catalyst is removed by filtration through a pad of celite.

    • The solvent is evaporated under reduced pressure to yield the final product, this compound.

    • Further purification can be achieved by recrystallization.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 4-ethoxybenzoyl chloride 4-ethoxybenzoyl chloride Reaction Mixture Reaction Mixture 4-ethoxybenzoyl chloride->Reaction Mixture DCM, Et3N 3-nitroaniline 3-nitroaniline 3-nitroaniline->Reaction Mixture N-(3-nitrophenyl)-4-ethoxybenzamide N-(3-nitrophenyl)-4-ethoxybenzamide Reaction Mixture->N-(3-nitrophenyl)-4-ethoxybenzamide Workup & Purification Intermediate N-(3-nitrophenyl)-4-ethoxybenzamide Final Product This compound Intermediate->Final Product H2, Pd/C, Ethanol

Plausible synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the benzamide scaffold is a common motif in a wide range of biologically active molecules, suggesting that this compound could be of interest in drug discovery.

Substituted benzamides have been reported to exhibit a variety of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that various substituted benzamides possess antibacterial and antifungal properties[2]. The specific nature of the substituents on the benzamide core plays a crucial role in determining the spectrum and potency of their antimicrobial effects.

  • Enzyme Inhibition: The benzamide structure is present in a number of enzyme inhibitors. For instance, certain benzamide derivatives have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy[3].

  • Fungicidal and Insecticidal Activity: In the field of agrochemicals, benzamides with specific substitutions have been developed as fungicides and insecticides[4][5].

Given the prevalence of biological activity within the benzamide class of compounds, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that is often modulated by small molecule inhibitors, such as those containing a benzamide core, is the protein kinase signaling cascade.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Hypothetical Benzamide Inhibitor Hypothetical Benzamide Inhibitor Hypothetical Benzamide Inhibitor->Signaling Cascade

Generalized protein kinase signaling pathway potentially targeted by benzamide inhibitors.

Future Research Directions

The lack of empirical data for this compound presents a clear opportunity for further investigation. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: A detailed, validated synthesis protocol followed by comprehensive characterization, including melting point, solubility, and spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry), is essential.

  • Biological Screening: The compound should be screened against a diverse panel of biological targets, including various enzymes, receptors, and microbial strains, to identify any potential therapeutic applications.

  • In Vitro and In Vivo Studies: Should any promising biological activity be identified, further in vitro and in vivo studies would be necessary to elucidate its mechanism of action, efficacy, and safety profile.

Conclusion

This compound is a chemical entity with a currently uncharacterized biological and physicochemical profile. While its structural relationship to a broad class of biologically active benzamides suggests potential for further investigation, a significant amount of foundational research is required to determine its properties and potential applications. This guide provides a starting point for researchers interested in exploring this and similar molecules.

References

Biological Activity of N-(3-Aminophenyl)-4-ethoxybenzamide and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the reported biological activities of compounds structurally related to N-(3-Aminophenyl)-4-ethoxybenzamide. As of the latest literature review, no specific biological activity data for this compound has been published. The information presented herein is based on studies of analogous benzamide and N-phenylbenzamide derivatives and should be interpreted as potential areas of investigation for the target compound.

Introduction

N-phenylbenzamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These activities stem from the versatile pharmacophore of the benzamide group, which can be readily functionalized to modulate biological targets. Research into this class of compounds has revealed potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This guide summarizes the key findings on the biological activities of structurally related analogs to this compound, providing quantitative data, experimental methodologies, and insights into potential mechanisms of action.

Anticancer Activity of N-Phenylbenzamide Derivatives

Several studies have highlighted the potential of N-phenylbenzamide derivatives as anticancer agents. The primary mechanisms of action appear to involve the inhibition of key enzymes in cell signaling pathways and the disruption of cellular processes essential for tumor growth.

Quantitative Data on Anticancer Activity

The cytotoxic potential of various N-phenylbenzamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamidesCompound 4f (Fluorine substitution)A549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
1-(4-(benzamido)phenyl)-3-arylureasCompound 6gA-498 (Renal)14.46[2]
NCI-H23 (Lung)13.97[2]
MDAMB-231 (Breast)11.35[2]
MCF-7 (Breast)11.58[2]
A-549 (Lung)15.77[2]
N-benzylbenzamide derivativesCompound 20bVarious0.012 - 0.027[3]
Experimental Protocols

The in vitro antiproliferative activity of N-substituted benzamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well) and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Potential Signaling Pathways

Molecular docking studies on active N-phenylbenzamide derivatives suggest potential interactions with key signaling proteins. For instance, imidazole-based derivatives have shown a high affinity for the ABL1 kinase protein, a crucial regulator of cell proliferation and survival.

Abl1_Signaling_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases ABL1_Kinase ABL1_Kinase Receptor_Tyrosine_Kinases->ABL1_Kinase Downstream_Effectors Downstream_Effectors ABL1_Kinase->Downstream_Effectors Cell_Proliferation Cell_Proliferation Downstream_Effectors->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Effectors->Apoptosis_Inhibition N_Phenylbenzamide_Derivative N-Phenylbenzamide Derivative N_Phenylbenzamide_Derivative->ABL1_Kinase

Figure 1: Proposed inhibition of the ABL1 kinase signaling pathway.

Antimicrobial Activity of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives have also been investigated for their potential as antimicrobial agents, showing activity against both bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Benzamide derivativesCompound 5aB. subtilis256.25[5]
E. coli313.12[5]
Compound 6bE. coli243.12[5]
Compound 6cB. subtilis246.25[5]
Halogenated salicylanilidesN-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria-2.5 - 5.0[6]
Experimental Protocols

This method is a qualitative test to assess the antibacterial activity of a compound.[5]

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli) is prepared.

  • Agar Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of a suitable agar medium in a Petri dish.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.

This method is a quantitative test to determine the minimum inhibitory concentration (MIC) of a compound.[6]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The benzamide scaffold is a known pharmacophore for various enzyme inhibitors. Derivatives of N-phenylbenzamide have been explored as inhibitors of several enzyme classes.

Quantitative Data on Enzyme Inhibition
Compound ClassTarget EnzymeDerivativeKI (nM)Reference
N-phenylsulfonamide derivativesCarbonic Anhydrase I (CA I)Compound 845.7 ± 0.46[7]
Carbonic Anhydrase II (CA II)Compound 233.5 ± 0.38[7]
Acetylcholinesterase (AChE)Compound 831.5 ± 0.33[7]
Butyrylcholinesterase (BChE)Compound 824.4 ± 0.29[7]
Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution Enzyme_Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Solution->Incubation Substrate_Solution Substrate_Solution Reaction_Initiation Add Substrate Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Test Compound (Serial Dilutions) Inhibitor_Solutions->Incubation Incubation->Reaction_Initiation Reaction_Monitoring Monitor Product Formation (e.g., Spectrophotometry) Reaction_Initiation->Reaction_Monitoring Rate_Calculation Calculate Reaction Rates Reaction_Monitoring->Rate_Calculation IC50_Ki_Determination Determine IC50 / Ki Rate_Calculation->IC50_Ki_Determination

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Conclusion

While there is a notable absence of specific biological activity data for this compound in the current scientific literature, the extensive research on structurally related N-phenylbenzamide derivatives provides a strong foundation for predicting its potential biological profile. The diverse activities observed, including anticancer, antimicrobial, and enzyme inhibitory effects, suggest that this compound could be a valuable candidate for future biological screening and drug development efforts. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this particular compound.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Benzamide Derivatives: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature and public databases reveals a notable absence of published in vitro studies specifically for N-(3-Aminophenyl)-4-ethoxybenzamide. Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for the in vitro evaluation of novel benzamide derivatives. The experimental protocols, data, and signaling pathways presented herein are drawn from studies on structurally analogous compounds and are intended to serve as a valuable resource for initiating the investigation of this compound and other related molecules.

Introduction to the Therapeutic Potential of Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Research into various substituted benzamides has revealed their potential as inhibitors of key enzymes involved in disease pathogenesis, as well as their efficacy as antimicrobial and antiparasitic agents. Notably, derivatives of N-phenylbenzamide have shown promise as inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), both of which are critical targets in oncology. Furthermore, modifications to the benzamide core have yielded compounds with significant antimicrobial and antitrypanosomal properties.

This guide will provide an overview of the common in vitro assays and methodologies employed to characterize the biological activity of novel benzamide derivatives, using data from published studies on structural analogs of this compound as illustrative examples.

Quantitative Data from In Vitro Studies of Analogous Benzamide Derivatives

The following tables summarize the quantitative data from in vitro studies of various benzamide derivatives that are structurally related to this compound. This data provides a comparative baseline for the potential activities that could be investigated for novel analogs.

Table 1: Inhibitory Activity of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) against Histone Deacetylases (HDACs)[1][2]

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
NA95.2260.7255.7

Table 2: Antiproliferative Activity of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) in Human Cancer Cell Lines[1]

CompoundA2780 IC₅₀ (µM)HepG2 IC₅₀ (µM)
NA2.661.73
SAHA (control)27.319.5

Table 3: DNA Methyltransferase (DNMT) Inhibitory Activity of SGI-1027 Analogs

CompoundDNMT3A Inhibition at 10 µM (%)DNMT3A EC₅₀ (µM)
10 Not Reported13 ± 1
SGI-1027 Not ReportedNot Reported

Note: Compound 10 is a pyridine-based analog of SGI-1027.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments that are commonly used to characterize the biological activity of novel benzamide derivatives.

Enzyme Inhibition Assays

This protocol is based on the methods used to evaluate N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.[1]

  • Principle: A fluorometric assay is used to measure the activity of HDAC enzymes. A substrate containing an acetylated lysine side chain is incubated with the HDAC enzyme. Deacetylation of the substrate is followed by the addition of a developer that releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

  • Materials:

    • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)

    • Test compound (this compound) and reference inhibitor (e.g., SAHA)

    • 384-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

    • Add the HDAC enzyme to the wells of the microplate.

    • Add the test compound or reference inhibitor to the respective wells.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable software.

This protocol is adapted from the restriction-based fluorescence assay used for SGI-1027 and its analogs.

  • Principle: A biotinylated oligonucleotide duplex containing a CpG site within a restriction enzyme recognition sequence is immobilized on an avidin-coated plate. The duplex is incubated with a DNMT enzyme and the methyl donor S-adenosyl methionine (SAM). Methylation of the CpG site protects the DNA from cleavage by a methylation-sensitive restriction enzyme. A fluorescently labeled probe is hybridized to the complementary strand, and after the restriction digest, the amount of remaining fluorescence is proportional to the DNMT activity.

  • Materials:

    • Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)

    • Biotinylated and 6-carboxyfluorescein (6-FAM) labeled oligonucleotide duplex with a CpG site

    • Avidin-coated 384-well microplates

    • S-adenosyl methionine (SAM)

    • Methylation-sensitive restriction enzyme (e.g., HpaII)

    • Assay buffer

    • Test compound and reference inhibitor (e.g., SGI-1027)

    • Fluorescence microplate reader

  • Procedure:

    • Immobilize the biotinylated oligonucleotide duplex onto the avidin-coated microplate.

    • Add the DNMT enzyme, SAM, and the test compound or reference inhibitor to the wells.

    • Incubate to allow the methylation reaction to proceed.

    • Wash the plate to remove the enzyme and reagents.

    • Add the methylation-sensitive restriction enzyme and incubate to digest the unmethylated DNA.

    • Wash the plate to remove the cleaved DNA fragments.

    • Measure the remaining fluorescence.

    • Calculate the percent inhibition and determine the IC₅₀ or EC₅₀ value.

Cell-Based Assays

This is a general protocol that can be adapted from various studies on benzamide derivatives.[1]

  • Principle: The effect of the test compound on the proliferation and viability of cancer cell lines is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

  • Materials:

    • Human cancer cell lines (e.g., A2780 ovarian cancer, HepG2 liver cancer, KG-1 leukemia)[1]

    • Complete cell culture medium

    • Test compound

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well clear or white-walled microplates

    • Microplate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance.

    • For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This protocol is based on the CMV-luciferase reporter assay used for SGI-1027 analogs.

  • Principle: A reporter cell line is used that contains a luciferase gene under the control of a hypermethylated cytomegalovirus (CMV) promoter, which silences its expression. Treatment with a DNMT inhibitor leads to demethylation of the promoter and re-expression of the luciferase gene. The resulting luminescence is a measure of the compound's ability to induce gene re-expression.

  • Materials:

    • Leukemia cell line (e.g., KG-1) stably transfected with a methylated CMV-luciferase reporter construct

    • Complete cell culture medium

    • Test compound

    • Luciferase assay reagent

    • 96-well white-walled microplates

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with the test compound at various concentrations.

    • Incubate for a period sufficient to allow for demethylation and gene expression (e.g., 48-72 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Quantify the fold-induction of luciferase activity compared to untreated control cells.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by benzamide derivatives and a general workflow for their in vitro evaluation.

epigenetic_regulation cluster_0 Epigenetic Modifications cluster_1 Enzymatic Regulation cluster_2 Gene Expression Control DNA_Methylation DNA Methylation Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Histone_Acetylation Histone Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression DNMTs DNMTs (DNA Methyltransferases) DNMTs->DNA_Methylation Catalyzes HDACs HDACs (Histone Deacetylases) HDACs->Histone_Acetylation Removes Acetyl Groups Benzamide_Derivative Benzamide Derivative Benzamide_Derivative->DNMTs Inhibition Benzamide_Derivative->HDACs Inhibition

Caption: Potential mechanism of action for benzamide derivatives in epigenetic regulation.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Selectivity & Specificity Enzyme_Assay Enzyme Inhibition Assay (e.g., DNMT, HDAC) Hit_Identified Hit Compound Identified Enzyme_Assay->Hit_Identified Cytotoxicity_Assay Antiproliferative/ Cytotoxicity Assay Cytotoxicity_Assay->Hit_Identified Dose_Response Dose-Response and IC50 Determination Gene_Reexpression Gene Re-expression Assay Dose_Response->Gene_Reexpression Cell_Cycle_Analysis Cell Cycle Analysis Dose_Response->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Dose_Response->Apoptosis_Assay Enzyme_Panel Enzyme Selectivity Panel Dose_Response->Enzyme_Panel Cell_Line_Panel Cancer Cell Line Panel Dose_Response->Cell_Line_Panel Lead_Candidate Lead Candidate for In Vivo Studies Enzyme_Panel->Lead_Candidate Cell_Line_Panel->Lead_Candidate Start Novel Benzamide Derivative Start->Enzyme_Assay Start->Cytotoxicity_Assay Hit_Identified->Dose_Response

Caption: General workflow for the in vitro screening of novel benzamide derivatives.

Conclusion and Future Directions

While direct in vitro data for this compound remains elusive, the extensive research on analogous benzamide compounds provides a clear and well-defined path for its investigation. The methodologies detailed in this guide, from initial enzyme inhibition and cytotoxicity screening to more in-depth mechanistic studies, offer a robust framework for characterizing its potential biological activities.

Based on the activities of its structural relatives, promising avenues of investigation for this compound could include its potential as an inhibitor of epigenetic modifiers like DNMTs and HDACs, as well as its possible antimicrobial or antiparasitic properties. The successful application of the protocols outlined herein will be instrumental in elucidating the therapeutic potential of this and other novel benzamide derivatives, ultimately contributing to the development of new and effective therapeutic agents.

References

N-(3-Aminophenyl)-4-ethoxybenzamide: A Potential Kinase Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data specifically detailing the kinase inhibitory activity of N-(3-Aminophenyl)-4-ethoxybenzamide is limited. This guide, therefore, provides a comprehensive overview based on the known activities of structurally similar N-phenylbenzamide derivatives and establishes a framework for its potential evaluation as a kinase inhibitor. Methodologies and data presented are representative of the field and are intended to guide further research.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a successful class of drugs in oncology and beyond.

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and has been identified in numerous kinase inhibitors.[1] This guide explores the potential of this compound as a kinase inhibitor, detailing its synthesis, proposed mechanisms of action, and the experimental protocols required for its evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A representative protocol is provided below, based on established methods for similar compounds.[2][3]

Experimental Protocol: Synthesis

Materials:

  • 3-Nitroaniline

  • 4-Ethoxybenzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Iron powder (or other reducing agents like SnCl2)

  • Ammonium chloride or hydrochloric acid

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of N-(3-Nitrophenyl)-4-ethoxybenzamide

    • Dissolve 3-nitroaniline in dry dichloromethane (DCM) in a round-bottom flask.

    • Add a base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-ethoxybenzoyl chloride in dry DCM to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)-4-ethoxybenzamide.

  • Step 2: Reduction of the Nitro Group to Synthesize this compound

    • Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide from Step 1 in ethanol.

    • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.[4]

    • Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction 3-Nitroaniline 3-Nitroaniline Amidation_Reaction Amidation Reaction (DCM, Base) 3-Nitroaniline->Amidation_Reaction 4-Ethoxybenzoyl_chloride 4-Ethoxybenzoyl_chloride 4-Ethoxybenzoyl_chloride->Amidation_Reaction N-(3-Nitrophenyl)-4-ethoxybenzamide N-(3-Nitrophenyl)-4-ethoxybenzamide Amidation_Reaction->N-(3-Nitrophenyl)-4-ethoxybenzamide Nitro_Compound N-(3-Nitrophenyl)-4-ethoxybenzamide Reduction Reduction (Fe/NH4Cl, EtOH) Nitro_Compound->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential as a Kinase Inhibitor

While specific data for this compound is unavailable, the broader class of N-phenylbenzamide derivatives has shown significant activity against various kinases, particularly tyrosine kinases.[1][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

Illustrative Kinase Inhibition Data for Structurally Related Compounds

The following table summarizes the inhibitory activities (IC50 values) of several N-phenylbenzamide derivatives against different kinases to provide a comparative context.

Compound DerivativeTarget KinaseIC50 (µM)Reference
Imidazole-based N-phenylbenzamide (4f)A549 (Lung Cancer Cell Line)7.5[1]
Imidazole-based N-phenylbenzamide (4f)HeLa (Cervical Cancer Cell Line)9.3[1]
Imidazole-based N-phenylbenzamide (4f)MCF-7 (Breast Cancer Cell Line)8.9[1]
4-Methylbenzamide derivative (7)K562 (Leukemia Cell Line)2.27[5]
4-Methylbenzamide derivative (10)K562 (Leukemia Cell Line)2.53[5]
4-Methylbenzamide derivative (7)HL-60 (Leukemia Cell Line)1.42[5]
4-Methylbenzamide derivative (10)HL-60 (Leukemia Cell Line)1.52[5]
Baicalein (a flavonoid, for comparison)Src Kinase4[6]

Experimental Evaluation of Kinase Inhibitory Activity

To determine the kinase inhibitory potential of this compound, a series of in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on purified kinases.[7][8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (test compound)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Incubation: Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]

Kinase Assay Workflow Diagram

G Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffer, Compound) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into Microplate Prepare_Reagents->Dispense_Reagents Add_Compound Add Test Compound / Controls Dispense_Reagents->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Measure Kinase Activity (Luminescence/Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis and IC50 Determination Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways to Investigate

Given that many N-phenylbenzamide derivatives target tyrosine kinases, a key area of investigation would be their effect on receptor tyrosine kinase (RTK) signaling pathways.[10][11] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a common driver of cancer.[12][13]

Overview of a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. These phosphotyrosine sites act as docking sites for adaptor proteins (e.g., Grb2) and enzymes, which in turn activate downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[10][12]

RTK Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P-RTK Phosphorylated RTK RTK->P-RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P-RTK->Adaptor Recruitment PI3K PI3K P-RTK->PI3K Activation Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: A simplified diagram of a generic RTK signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for kinase inhibition. Based on the activity of related N-phenylbenzamide compounds, it is plausible that this molecule could exhibit inhibitory effects against various kinases, particularly those implicated in cancer.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full characterization of this compound.

  • Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify primary targets and assess selectivity.[14]

  • Cell-Based Assays: Evaluating the anti-proliferative effects of the compound in relevant cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise mechanism of inhibition (e.g., ATP-competitive) and its effects on downstream signaling pathways.

The systematic evaluation outlined in this guide will be crucial in determining the therapeutic potential of this compound as a novel kinase inhibitor.

References

Preliminary Screening of N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed preliminary screening cascade for the novel chemical entity, N-(3-Aminophenyl)-4-ethoxybenzamide. Given the prevalence of benzamide scaffolds in contemporary drug discovery, particularly in oncology, this document outlines a hypothetical, yet scientifically rigorous, workflow to assess its potential as a therapeutic agent. The proposed screening focuses on identifying cytotoxic effects, potential kinase inhibition, and impact on a key signaling pathway relevant to cancer biology.

Compound Overview

This compound is a small molecule with the chemical formula C15H16N2O2 and a molecular weight of 256.30 g/mol [1]. Its structure combines a flexible aminophenyl ring with an ethoxybenzamide moiety, features that are present in various biologically active compounds. While specific biological data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests that a preliminary screening campaign focused on this target class is a logical starting point.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1016516-69-0[1]
Molecular FormulaC15H16N2O2[1]
Molecular Weight256.30 g/mol
AppearanceTan to white solid (predicted)
SolubilitySoluble in DMSO (predicted)

Proposed Preliminary Screening Workflow

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Cellular Mechanism of Action A MTT Cell Viability Assay C Determine IC50 Values A->C B Select Cancer Cell Lines (e.g., HUVEC, A549, MCF-7) B->A D In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) C->D Proceed with Potent Compounds E Determine Ki and IC50 D->E F Western Blot Analysis E->F Confirm Cellular Activity G Assess Phosphorylation of Downstream Targets (e.g., p-ERK, p-AKT) F->G G cluster_downstream Downstream Signaling cluster_ras cluster_pi3k VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound N-(3-Aminophenyl)- 4-ethoxybenzamide Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

References

N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Overview of Synthesis and Potential Development Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical guide on the synthesis of N-(3-Aminophenyl)-4-ethoxybenzamide. Due to the limited publicly available information on this specific compound, the sections on discovery and potential therapeutic applications are based on related benzamide analogues. No specific preclinical or clinical data for this compound has been found in the public domain.

Introduction

This compound (CAS No. 1016516-69-0) is a small molecule belonging to the benzamide class of compounds.[1] While specific research leading to the discovery and development of this particular molecule is not extensively documented, the broader family of N-aryl benzamides has been a subject of interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established chemical literature for analogous compounds. Furthermore, it explores potential, hypothetical therapeutic avenues based on patent literature for structurally related aminophenyl benzamides.

Hypothetical Discovery and Development Context

The discovery of novel therapeutic agents often involves the synthesis and screening of compound libraries based on a common chemical scaffold. It is plausible that this compound was synthesized as part of a larger library of benzamide derivatives to explore their structure-activity relationships in various biological assays. Patents for related aminophenyl benzamide compounds suggest that such libraries have been investigated for a range of therapeutic applications.

Potential Therapeutic AreaRationale based on Related Compounds
Anticonvulsant Activity Patents have been filed for 3- and 4-amino-N-(alkylphenyl) benzamide compounds for their use as anticonvulsant drugs in the treatment of epilepsy.
Treatment of Liver Diseases Amino-aryl-benzamide compounds have been investigated for the treatment of non-alcoholic fatty liver disease (NAFLD) and related conditions.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process:

  • Amide Coupling: Reaction of 4-ethoxybenzoyl chloride with 3-nitroaniline to form the intermediate, N-(3-nitrophenyl)-4-ethoxybenzamide.

  • Nitro Group Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product.

Experimental Protocol:

Step 1: Synthesis of N-(3-nitrophenyl)-4-ethoxybenzamide

This procedure is based on the Schotten-Baumann reaction conditions, a common method for synthesizing amides from amines and acyl chlorides.

  • Materials:

    • 3-nitroaniline

    • 4-ethoxybenzoyl chloride

    • Pyridine (or another suitable base like triethylamine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-nitroaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.1 eq) to the solution and stir for 10 minutes.

    • Slowly add a solution of 4-ethoxybenzoyl chloride (1.05 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-nitrophenyl)-4-ethoxybenzamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

  • Materials:

    • N-(3-nitrophenyl)-4-ethoxybenzamide

    • Palladium on carbon (10% Pd/C)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-(3-nitrophenyl)-4-ethoxybenzamide in ethanol in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

    • If necessary, the product can be further purified by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction A 3-Nitroaniline C Pyridine, DCM, 0°C to RT A->C B 4-Ethoxybenzoyl Chloride B->C D N-(3-nitrophenyl)-4-ethoxybenzamide C->D Schotten-Baumann Reaction E N-(3-nitrophenyl)-4-ethoxybenzamide F H₂, 10% Pd/C, EtOH E->F G This compound F->G Catalytic Hydrogenation

Caption: Synthetic route for this compound.

Mechanism of Action and Signaling Pathways

There is no publicly available information regarding the mechanism of action or the specific signaling pathways modulated by this compound. To determine its biological activity, the compound would need to be subjected to a variety of in vitro and in vivo screening assays.

Preclinical and Clinical Development

As of the date of this document, there are no published preclinical or clinical studies for this compound. The development of this compound would require extensive investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in relevant disease models.

Conclusion

This compound is a benzamide derivative for which a plausible and efficient synthetic route can be designed based on established chemical principles. While its specific biological activities and therapeutic potential remain uncharacterized in the public domain, the activities of structurally related compounds suggest that it could be a candidate for investigation in areas such as neuroscience and metabolic diseases. Further research is necessary to elucidate the pharmacological profile of this compound and determine its potential for future drug development.

References

Methodological & Application

Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific enzymatic targets of this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore in a variety of enzyme inhibitors. Notably, derivatives of benzamide have shown significant inhibitory activity against epigenetic modifying enzymes such as Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs).

These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. Therefore, this compound represents a candidate molecule for screening against these and other enzyme classes.

This document provides detailed protocols for performing enzyme inhibition assays for HDACs and DNMTs, which can be adapted for testing this compound and other novel compounds.

Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools in drug discovery and basic research to identify and characterize molecules that interfere with enzyme activity. The protocols detailed below are based on fluorometric detection methods, which offer high sensitivity and are amenable to high-throughput screening.

HDAC Inhibition Assay: This assay measures the activity of HDAC enzymes, which catalyze the removal of acetyl groups from lysine residues on histones and other proteins. The assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is directly proportional to the HDAC activity. A decrease in fluorescence in the presence of a test compound indicates inhibition.

DNMT Inhibition Assay: This assay quantifies the activity of DNMTs, which are responsible for transferring a methyl group from S-adenosylmethionine (SAM) to DNA. The assay typically uses a specific DNA substrate that is coated on a microplate. In the presence of active DNMTs and SAM, the DNA is methylated. The level of methylation is then detected using an antibody specific for 5-methylcytosine, which is linked to a fluorescent secondary antibody. A reduction in the fluorescence signal upon addition of a test compound signifies DNMT inhibition.

Data Presentation

Quantitative data from enzyme inhibition assays are typically summarized to determine the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Table 1: Hypothetical HDAC Inhibition Data for this compound

CompoundTarget EnzymeIC50 (µM)
This compoundHDAC1User Data
Trichostatin A (Positive Control)HDAC10.01
This compoundPan-HDACUser Data
SAHA (Vorinostat) (Positive Control)Pan-HDAC0.05

Table 2: Hypothetical DNMT Inhibition Data for this compound

CompoundTarget EnzymeIC50 (µM)
This compoundDNMT1User Data
Decitabine (Positive Control)DNMT11.5
This compoundDNMT3AUser Data
SGI-1027 (Positive Control)DNMT3A8.0

Experimental Protocols

Protocol 1: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is a general guideline and may require optimization based on the specific HDAC enzyme and reagents used.

Materials:

  • This compound (Test Compound)

  • Known HDAC inhibitor (e.g., Trichostatin A, SAHA) as a positive control

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate

  • HDAC Developer Solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in HDAC Assay Buffer to achieve a range of final assay concentrations. Also, prepare dilutions of the positive control inhibitor.

  • Reaction Setup:

    • Add 40 µL of HDAC Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of the diluted test compound or positive control to the respective wells. For the 'no inhibitor' control, add 10 µL of HDAC Assay Buffer.

    • Add 30 µL of the diluted HDAC enzyme solution to all wells except the 'no enzyme' control wells. For the 'no enzyme' control, add 30 µL of HDAC Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

  • Signal Development:

    • Stop the reaction by adding 50 µL of HDAC Developer Solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the 'no enzyme' control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and positive control Add_Reagents Add buffer, compound/control, and enzyme to 96-well plate Compound_Prep->Add_Reagents Enzyme_Prep Dilute HDAC enzyme in assay buffer Enzyme_Prep->Add_Reagents Substrate_Prep Prepare fluorogenic HDAC substrate solution Initiate_Reaction Add substrate to initiate reaction Substrate_Prep->Initiate_Reaction Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Develop Add developer to stop reaction and generate signal Incubate_Reaction->Stop_Develop Read_Plate Measure fluorescence (Ex: 360nm, Em: 460nm) Stop_Develop->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol 2: Fluorometric DNA Methyltransferase (DNMT) Inhibition Assay

This protocol provides a general framework for assessing DNMT inhibition and should be optimized for specific enzymes and reagents.

Materials:

  • This compound (Test Compound)

  • Known DNMT inhibitor (e.g., Decitabine, SGI-1027) as a positive control

  • Recombinant human DNMT enzyme (e.g., DNMT1)

  • DNMT Assay Buffer

  • S-adenosylmethionine (SAM)

  • DNA substrate-coated 96-well plate

  • Primary antibody (anti-5-methylcytosine)

  • Fluorescently labeled secondary antibody

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • 96-well clear-bottom black plate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control inhibitor in DNMT Assay Buffer.

  • Enzymatic Reaction:

    • To the wells of the DNA substrate-coated plate, add 30 µL of DNMT Assay Buffer.

    • Add 10 µL of the diluted test compound or positive control. For the 'no inhibitor' control, add 10 µL of DNMT Assay Buffer.

    • Add 10 µL of the diluted DNMT enzyme to all wells except the 'no enzyme' control. For the 'no enzyme' control, add 10 µL of DNMT Assay Buffer.

    • Initiate the reaction by adding 10 µL of SAM solution to each well.

    • Incubate the plate at 37°C for 90 minutes.

  • Immunodetection of Methylation:

    • Wash the wells three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate at room temperature for 30 minutes.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted primary antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 60 minutes.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted fluorescently labeled secondary antibody to each well and incubate at room temperature for 30 minutes in the dark.

    • Wash the wells five times with Wash Buffer.

  • Data Acquisition:

    • Add 100 µL of DNMT Assay Buffer or a suitable reading buffer to each well.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the 'no enzyme' control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

DNMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Immunodetection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and positive control Add_Reagents Add buffer, compound/control, and enzyme to DNA-coated plate Compound_Prep->Add_Reagents Enzyme_Prep Dilute DNMT enzyme in assay buffer Enzyme_Prep->Add_Reagents SAM_Prep Prepare SAM solution Initiate_Reaction Add SAM to initiate methylation SAM_Prep->Initiate_Reaction Add_Reagents->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Wash1 Wash plate Incubate_Reaction->Wash1 Block Block with BSA Wash1->Block Wash2 Wash plate Block->Wash2 Add_Primary_Ab Add anti-5mC antibody Wash2->Add_Primary_Ab Wash3 Wash plate Add_Primary_Ab->Wash3 Add_Secondary_Ab Add fluorescent secondary antibody Wash3->Add_Secondary_Ab Wash4 Wash plate Add_Secondary_Ab->Wash4 Read_Plate Measure fluorescence Wash4->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric DNMT inhibition assay.

Conclusion

Application Note: N-(3-Aminophenyl)-4-ethoxybenzamide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs). This application note provides a representative protocol for evaluating the potential of this compound as an HDAC inhibitor in cell-based assays. The presented data is hypothetical and intended to serve as a guide for researchers.

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₅H₁₆N₂O₂[1] CAS Number: 1016516-69-0[1]

Hypothetical Biological Activity: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis. Several benzamide derivatives have been identified as potent HDAC inhibitors.[2][3]

Key Applications

  • In vitro HDAC enzyme activity assays

  • Cellular histone acetylation assays

  • Cell proliferation and viability assays

  • Apoptosis induction assays

  • Cell cycle analysis

Data Presentation

The following tables present hypothetical data for the characterization of this compound as an HDAC inhibitor.

Table 1: In Vitro HDAC Inhibitory Activity

CompoundIC₅₀ (nM) vs. HDAC1IC₅₀ (nM) vs. HDAC2IC₅₀ (nM) vs. HDAC3
This compound150280265
Positive Control (SAHA)506570

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)

Cell LineCompoundGI₅₀ (µM)
HeLaThis compound5.2
Positive Control (SAHA)2.8
A549This compound8.9
Positive Control (SAHA)4.1
MCF-7This compound6.5
Positive Control (SAHA)3.5

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human HDAC enzymes.

Workflow:

G A Prepare Reagents: - Assay Buffer - HDAC Enzyme - Fluorogenic Substrate - this compound - Positive Control (SAHA) - Developer Solution B Add reagents to 96-well plate: - Assay Buffer - Test Compound/Control - HDAC Enzyme A->B C Incubate at 37°C for 30 min B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C for 60 min D->E F Add Developer Solution E->F G Incubate at RT for 15 min F->G H Read Fluorescence (Ex/Em = 360/460 nm) G->H I Data Analysis: - Calculate % Inhibition - Determine IC₅₀ values H->I

Caption: Workflow for the in vitro HDAC activity assay.

Materials:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Recombinant Human HDAC1, HDAC2, HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • This compound (dissolved in DMSO)

  • Trichostatin A (TSA) or SAHA (positive control)

  • HDAC Assay Developer (containing a protease to cleave the deacetylated substrate)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer.

  • To each well of the 96-well plate, add 25 µL of Assay Buffer, 10 µL of the test compound dilution (or DMSO for vehicle control), and 15 µL of diluted HDAC enzyme.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of HDAC Assay Developer to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.

Protocol 2: Cellular Histone H3 Acetylation Assay (Western Blot)

This protocol describes the detection of acetylated histone H3 levels in cells treated with this compound by Western blotting.

Workflow:

G A Seed cells in 6-well plates B Treat cells with this compound for 24 hours A->B C Lyse cells and extract proteins B->C D Determine protein concentration (BCA assay) C->D E Perform SDS-PAGE and transfer to PVDF membrane D->E F Block membrane and incubate with primary antibodies (anti-acetyl-H3 and anti-total-H3) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Analyze band intensities H->I G A Seed cells in 96-well plates B Treat cells with serial dilutions of This compound A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate cell viability and GI₅₀ G->H G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones_A Acetylated Histones HDAC->Histones_A Accumulation Histones_D Deacetylated Histones Histones_A->Histones_D HDAC Chromatin_O Open Chromatin Histones_A->Chromatin_O Chromatin_C Condensed Chromatin Histones_D->Chromatin_C Gene_Expr Gene Expression (e.g., p21, Bax) Chromatin_C->Gene_Expr Repression Chromatin_O->Gene_Expr Activation Apoptosis Apoptosis Gene_Expr->Apoptosis Compound N-(3-Aminophenyl)-4- ethoxybenzamide Compound->HDAC Inhibition

References

Application Note and Protocol for the Dissolution of N-(3-Aminophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the solubility of the compound N-(3-Aminophenyl)-4-ethoxybenzamide in common laboratory solvents. Due to the limited availability of public data on the solubility of this specific molecule, a systematic approach to solubility screening is presented. This protocol includes safety precautions, a list of recommended solvents, a step-by-step experimental procedure for solubility determination, and a template for data presentation. The accompanying workflow diagrams offer a clear visual guide to the experimental process.

Introduction

This compound is a benzamide derivative with potential applications in pharmaceutical research and drug development. Proper dissolution and the preparation of stock solutions are critical first steps for any in vitro or in vivo studies. The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. This protocol outlines a reliable method for researchers to determine the optimal solvent and concentration for their specific experimental needs.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.

  • Waste Disposal: Dispose of the compound and any resulting solutions in accordance with local institutional and environmental regulations for chemical waste.

Materials and Reagents

  • This compound (solid form)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Glass vials or test tubes

  • Pipettes

  • Solvents for testing (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Deionized Water (H₂O)

    • Phosphate-Buffered Saline (PBS)

Experimental Protocol: Solubility Determination

This protocol is designed to determine the approximate solubility of this compound in a range of common laboratory solvents.

4.1. Preparation of Stock Solutions

  • Weigh out a precise amount of this compound (e.g., 10 mg) into a pre-weighed glass vial.

  • Add a calculated volume of the first solvent to be tested (e.g., DMSO) to achieve a high starting concentration (e.g., 100 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, use a magnetic stirrer for 15-30 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.

  • If the compound is not soluble, perform serial dilutions with the same solvent to find the concentration at which it fully dissolves.

4.2. Stepwise Dilution for Solubility Assessment

  • If the compound is insoluble at the initial high concentration, add a known volume of the same solvent to dilute the concentration (e.g., dilute to 50 mg/mL).

  • Repeat the vortexing and stirring steps.

  • Continue this process of stepwise dilution until the compound fully dissolves, noting the concentration at which this occurs.

  • Repeat this entire procedure for each of the selected solvents.

Data Presentation

The results of the solubility screening should be recorded in a clear and organized manner.

Table 1: Solubility of this compound in Various Solvents

SolventMolecular Weight ( g/mol )Concentration Tested (mg/mL)Observation (Soluble/Partially Soluble/Insoluble)Approximate Solubility (mg/mL)
DMSO78.13100Record ObservationDetermine Value
50Record Observation
25Record Observation
10Record Observation
Ethanol46.07100Record ObservationDetermine Value
50Record Observation
25Record Observation
10Record Observation
Methanol32.04100Record ObservationDetermine Value
50Record Observation
25Record Observation
10Record Observation
Acetonitrile41.05100Record ObservationDetermine Value
50Record Observation
25Record Observation
10Record Observation
Deionized Water18.0210Record ObservationDetermine Value
1Record Observation
0.1Record Observation
PBS (pH 7.4)N/A10Record ObservationDetermine Value
1Record Observation
0.1Record Observation

Visualizations

The following diagrams illustrate the logical workflow for the solubility determination protocol.

G cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_assessment Solubility Assessment weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex stir Magnetic Stirring vortex->stir observe Visual Observation stir->observe soluble Soluble (Record Data) observe->soluble Clear Solution insoluble Insoluble (Proceed to Dilution) observe->insoluble Particulates Remain G start Start with Insoluble High Concentration Sample add_solvent Add Known Volume of Solvent (Dilute) start->add_solvent mix Vortex and/or Stir add_solvent->mix observe Visually Observe for Dissolution mix->observe soluble Fully Soluble (Record Concentration) observe->soluble Yes insoluble Still Insoluble observe->insoluble No end End Protocol for this Solvent soluble->end insoluble->add_solvent

Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research detailing the application of N-(3-Aminophenyl)-4-ethoxybenzamide in cancer research is not available in the public domain. The following application notes and protocols are based on the established methodologies and findings from studies on structurally related benzamide derivatives with demonstrated anti-cancer properties. These should serve as a comprehensive guide for initiating research into the potential of this compound as a cancer therapeutic agent.

Introduction

Benzamide derivatives represent a promising class of compounds in cancer research, with various analogues exhibiting efficacy through diverse mechanisms of action. These include DNA damage, inhibition of critical enzymes like histone deacetylases (HDACs), and modulation of key signaling pathways. This compound, with its distinct chemical structure, warrants investigation for its potential cytotoxic and anti-proliferative effects on cancer cells.

This document outlines potential applications and experimental protocols to characterize the anti-cancer activity of this compound, drawing parallels from established research on similar compounds.

Potential Mechanisms of Action

Based on the activities of related benzamides, this compound could potentially exert its anti-cancer effects through several mechanisms:

  • DNA Cross-linking: Similar to 4-amino-N-(2'-aminophenyl)-benzamide (GOE1734), it may induce DNA-DNA crosslinks, leading to cell cycle arrest and apoptosis, particularly in slow-proliferating tumors.[1]

  • HDAC Inhibition: It could function as a histone deacetylase inhibitor, akin to N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, leading to altered gene expression, cell cycle arrest, and apoptosis.[2]

  • Modulation of Cancer Signaling Pathways: The compound might interfere with critical signaling pathways implicated in cancer progression, such as the Wnt, Notch, or Hedgehog pathways.[3]

Quantitative Data on Related Benzamide Derivatives

To provide a reference for expected potencies, the following table summarizes quantitative data from studies on analogous benzamide compounds.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian)Antiproliferative Assay2.66 µM[2]
HepG2 (Liver)Antiproliferative Assay1.73 µM[2]
HDAC1Enzyme Inhibition Assay95.2 nM[2]
HDAC2Enzyme Inhibition Assay260.7 nM[2]
HDAC3Enzyme Inhibition Assay255.7 nM[2]
3,4,5-trihydroxy-N-hexyl-benzamideHCT-116 (Colon)MTT Cell Proliferation Assay0.07 µM[4]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-cancer properties of this compound.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, A2780, HepG2)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

  • Remove the old media from the wells and add 100 µL of the media containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate potential signaling pathways that could be affected by this compound and a general workflow for its initial anti-cancer evaluation.

G cluster_pathway Potential Signaling Pathway Inhibition Compound N-(3-Aminophenyl) -4-ethoxybenzamide HDAC HDAC Compound->HDAC Inhibition DNA DNA Compound->DNA Interaction Pathway Other Signaling Pathways Compound->Pathway Modulation Histones Histone Acetylation Crosslinking DNA Cross-linking DNA->Crosslinking GeneExp Altered Gene Expression Histones->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExp->CellCycleArrest Crosslinking->Apoptosis Crosslinking->CellCycleArrest

Caption: Potential mechanisms of action for this compound.

G cluster_workflow Experimental Workflow start In vitro Screening mtt Cell Proliferation (MTT Assay) start->mtt ic50 Determine IC50 mtt->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis pathway_analysis Signaling Pathway Analysis mechanistic->pathway_analysis invivo In vivo Studies (Animal Models) pathway_analysis->invivo efficacy Tumor Growth Inhibition invivo->efficacy toxicity Toxicity Assessment invivo->toxicity end Lead Compound Development toxicity->end

Caption: General workflow for evaluating a novel anti-cancer compound.

References

Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific use of N-(3-Aminophenyl)-4-ethoxybenzamide as a chemical probe. Consequently, a validated biological target, mechanism of action, and established experimental protocols for this specific molecule are not available.

The following application notes and protocols are presented as a hypothetical example based on the known biological activities of structurally related benzamide derivatives, which have shown utility as inhibitors of various enzyme families, including kinases. This document is intended to serve as a template and guide for researchers interested in investigating the potential of this compound as a chemical probe. The experimental details provided are generalized and would require optimization for any specific biological system.

Hypothetical Application Note: this compound as a Putative Kinase Inhibitor

Introduction

This compound belongs to the benzamide class of compounds. Structurally similar molecules have demonstrated inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This document outlines a hypothetical application of this compound as a chemical probe to investigate a generic kinase signaling pathway.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
CAS Number 1016516-69-0
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO and ethanol (predicted)

Hypothetical Biological Activity

For the purpose of this example, we will hypothesize that this compound acts as an inhibitor of a hypothetical "Kinase X".

ParameterHypothetical Value
Target Kinase X
IC₅₀ (in vitro kinase assay) 1.5 µM
Cellular EC₅₀ (Phospho-Substrate Assay) 10 µM
Mode of Action ATP-competitive inhibitor

Experimental Protocols

General Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar benzamide compounds.

Materials:

  • 4-Ethoxybenzoyl chloride

  • 3-Nitroaniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Toluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve 3-nitroaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.

    • Slowly add a solution of 4-ethoxybenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl and saturated NaHCO₃ solution.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-(3-nitrophenyl)-4-ethoxybenzamide.

  • Nitro Group Reduction:

    • Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide intermediate in a suitable solvent such as ethanol.

    • Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to reflux for several hours. Alternatively, perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and neutralize it with a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a generic in vitro assay to determine the IC₅₀ of this compound against the hypothetical "Kinase X".

Materials:

  • Recombinant "Kinase X"

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and the diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (Hypothetical)

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of "Kinase X" in a cellular context.

Materials:

  • A cell line that expresses "Kinase X" and its downstream substrate

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Stimulant to activate the "Kinase X" pathway (e.g., a growth factor)

  • Lysis buffer

  • Primary antibody against the phosphorylated substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting or ELISA reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate "Kinase X".

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the level of substrate phosphorylation using Western blotting or ELISA with a phospho-specific antibody.

  • Quantify the results and calculate the EC₅₀ value.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction start1 3-Nitroaniline + 4-Ethoxybenzoyl chloride reagents1 Base (e.g., TEA) Solvent (e.g., DCM) start1->reagents1 product1 N-(3-Nitrophenyl)-4-ethoxybenzamide reagents1->product1 reagents2 Reducing Agent (e.g., SnCl2) Solvent (e.g., EtOH) product1->reagents2 final_product This compound reagents2->final_product

Caption: General synthesis workflow for this compound.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway ATP ATP KinaseX Kinase X ATP->KinaseX Substrate Substrate KinaseX->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Probe N-(3-Aminophenyl)- 4-ethoxybenzamide Probe->KinaseX inhibits

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Recombinant Kinase X + Substrate invitro_compound Add this compound invitro_start->invitro_compound invitro_reaction Initiate with ATP invitro_compound->invitro_reaction invitro_readout Measure ADP production invitro_reaction->invitro_readout invitro_result Calculate IC50 invitro_readout->invitro_result cellular_start Culture Cells cellular_compound Treat with this compound cellular_start->cellular_compound cellular_stimulate Stimulate Pathway cellular_compound->cellular_stimulate cellular_lyse Cell Lysis cellular_stimulate->cellular_lyse cellular_readout Measure Substrate Phosphorylation cellular_lyse->cellular_readout cellular_result Calculate EC50 cellular_readout->cellular_result

Caption: Workflow for evaluating a hypothetical kinase inhibitor.

Application Notes and Protocols for High-Throughput Screening with Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzamide derivatives, a class of compounds with significant therapeutic potential, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The benzamide moiety is a common pharmacophore in many potent PARP inhibitors.[1][2][3][4][5]

These protocols are designed to guide researchers in the setup and execution of HTS campaigns to identify and characterize novel benzamide-based PARP inhibitors. The methodologies described are based on established and robust assay formats suitable for large-scale screening.

Target: PARP1 and the DNA Damage Response

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3] Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[3][6][7] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2][3]

Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs. In cells with a deficient homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), these unrepaired SSBs are converted into toxic DSBs during DNA replication.[2][8] The inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[2][8] This makes PARP inhibitors a highly effective targeted therapy for such cancers.

High-Throughput Screening for Benzamide-Based PARP1 Inhibitors

A typical HTS campaign to identify novel benzamide-based PARP1 inhibitors involves screening a library of compounds against the PARP1 enzyme and measuring the inhibition of its activity. Several assay formats are amenable to HTS, including those that measure the product of the PARP1 reaction (PAR) or the consumption of its substrate (NAD+).

Experimental Workflow

The overall workflow for a PARP1 HTS campaign is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Follow-up Compound_Library Benzamide Compound Library (in DMSO) Dispensing Acoustic Dispensing of Compounds into Plates Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Reagents PARP1 Enzyme, Activated DNA, NAD+, Assay Buffer Addition Addition of PARP1/DNA and NAD+ Reagents->Addition Dispensing->Addition Incubation Incubation at Room Temperature Addition->Incubation Detection Addition of Detection Reagent (e.g., for NAD+ quantification) Incubation->Detection Measurement Signal Measurement (e.g., Luminescence) Detection->Measurement Data_Normalization Data Normalization and Hit Identification Measurement->Data_Normalization Dose_Response Dose-Response Confirmation of Primary Hits Data_Normalization->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Secondary_Assays Secondary and Cellular Assays IC50->Secondary_Assays

Fig. 1: General workflow for a high-throughput screening campaign to identify PARP1 inhibitors.
Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_brca BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation and Binding to DNA DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) (NAD+ -> PAR) PARP1_Activation->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair PARP_Inhibitor Benzamide PARP Inhibitor Inhibition Inhibition of PARylation PARP_Inhibitor->Inhibition Inhibition->PARP1_Activation blocks Trapping PARP1 Trapping on DNA Inhibition->Trapping Stalled_Replication Replication Fork Stalling Trapping->Stalled_Replication DSB_Formation Double-Strand Break (DSB) Formation Stalled_Replication->DSB_Formation HR_Deficiency Homologous Recombination Deficiency DSB_Formation->HR_Deficiency Cell_Death Synthetic Lethality (Apoptosis) HR_Deficiency->Cell_Death

Fig. 2: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

Protocol 1: Homogeneous NAD+ Quantitation Assay for PARP1 Activity

This protocol describes a robust and sensitive HTS assay to measure PARP1 activity by quantifying the depletion of its substrate, NAD+.[6] The assay is performed in a 384-well plate format and utilizes a bioluminescent detection method.

Materials:

  • PARP1 Enzyme: Recombinant human PARP1.

  • Activated DNA: Histone H4 or commercially available activated DNA.

  • NAD+: Nicotinamide adenine dinucleotide.

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 2 mM MgCl2.

  • Benzamide Compound Library: Compounds dissolved in 100% DMSO.

  • Control Inhibitor: Olaparib or a similar potent PARP inhibitor.

  • NAD/NADH Detection Reagent: Commercially available bioluminescent assay kit (e.g., NAD/NADH-Glo™).

  • Assay Plates: White, solid-bottom 384-well plates.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the benzamide library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a control inhibitor solution (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a PARP1/Activated DNA mix in assay buffer. The final concentration in the well should be optimized, for example, 0.1 units/well of PARP1 and 10 µg/mL of activated DNA.

    • Prepare an NAD+ solution in assay buffer. The final concentration should be at or below the Km for NAD+ to ensure sensitive detection of inhibition (e.g., 10 µM).

  • Enzymatic Reaction:

    • Add 5 µL of the PARP1/Activated DNA mix to each well of the assay plate containing the compounds.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the NAD+ solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the NAD/NADH detection reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Protocol 2: ELISA-Based PARP1 Inhibition Assay

This protocol outlines an ELISA-based method to quantify the product of the PARP1 reaction, poly(ADP-ribose) (PAR).[9]

Materials:

  • PARP1 Enzyme and Activated DNA: As described in Protocol 1.

  • Biotinylated NAD+: As a substrate for PARP1.

  • Assay Plates: Streptavidin-coated 384-well plates.

  • Anti-PAR Antibody: A monoclonal antibody that specifically recognizes PAR.

  • Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • HRP Substrate: TMB or a similar chromogenic substrate.

  • Stop Solution: 1 M H2SO4 or HCl.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBST with 5% non-fat dry milk or BSA.

Procedure:

  • Compound Plating:

    • As described in Protocol 1.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing PARP1, activated DNA, and biotinylated NAD+ in assay buffer.

    • Add the reaction mix to the compound-plated wells and incubate for 60 minutes at room temperature. The newly synthesized PAR chains will be biotinylated.

  • Capture of Biotinylated Product:

    • Transfer the reaction mixture to a streptavidin-coated 384-well plate.

    • Incubate for 60 minutes at room temperature to allow the biotinylated PAR to bind to the streptavidin.

    • Wash the plate three times with wash buffer.

  • Immunodetection:

    • Block the wells with blocking buffer for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the anti-PAR primary antibody (diluted in blocking buffer) to each well and incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 60 minutes at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add the HRP substrate to each well and incubate until sufficient color development (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Presentation and Analysis

The raw data from the HTS is typically normalized to the positive and negative controls to determine the percent inhibition for each compound.

Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

The following table provides a representative dataset from a primary screen of a hypothetical benzamide library against PARP1.

Compound IDConcentration (µM)Luminescence Signal (RLU)Percent Inhibition (%)Hit ( >50% Inh.)
BZA-0011085,00015.0No
BZA-0021045,00055.0Yes
BZA-0031092,0008.0No
BZA-0041015,00085.0Yes
BZA-0051078,00022.0No
...............
DMSO (Neg. Control)-100,0000.0-
Olaparib (Pos. Control)15,000100.0-

Primary hits should be confirmed through dose-response experiments to determine their potency (IC50 value). Confirmed hits can then be further characterized in secondary and cellular assays to assess their mechanism of action, selectivity, and anti-proliferative effects in relevant cancer cell lines.

References

Application Notes and Protocols for the Analysis of N-(3-Aminophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-(3-Aminophenyl)-4-ethoxybenzamide, a key intermediate in pharmaceutical synthesis. The protocols described are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substances and intermediate products.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

c. Method Validation Summary:

The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3] Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the trace-level quantification of this compound, particularly in complex matrices such as biological fluids or in reaction monitoring where high specificity is required.

Experimental Protocol

a. Instrumentation and Conditions:

  • LC System: A UHPLC system is recommended for optimal performance.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

b. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 257.1 (for [M+H]⁺)

  • Product Ions (Q3): Hypothetical transitions; would require experimental determination (e.g., m/z 121.1, m/z 93.1).

  • Collision Energy and other MS parameters: Require optimization for the specific instrument.

c. Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Transfer to an autosampler vial for injection.

d. Method Validation Summary:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantitation (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Matrix Effect Within acceptable limits

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separation Chromatographic Separation inject->separation ionization ESI Source separation->ionization msms MS/MS Detection (MRM) ionization->msms process Data Processing msms->process quantify Quantification process->quantify

LC-MS/MS analysis workflow for this compound.

Spectroscopic Analysis

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for a quick concentration estimation. Aromatic amides typically exhibit strong absorbance in the UV region.[4][5]

  • Solvent: Ethanol or Methanol

  • Procedure: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm.

  • Expected Maxima: Based on the structure (presence of benzamide and aminophenyl groups), absorption maxima (λmax) are expected around 240-280 nm. The exact λmax should be determined experimentally.

Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection cluster_goal Analytical Goal cluster_methods Available Methods cluster_application Primary Application goal Analysis of This compound hplc HPLC-UV goal->hplc High Conc. lcms LC-MS/MS goal->lcms Low Conc. uv UV-Vis Spec goal->uv Preliminary purity Purity & Assay (Bulk Material) hplc->purity trace Trace Quantification (Complex Matrix) lcms->trace quick Quick Concentration Estimate uv->quick

Decision tree for selecting an analytical method.

References

Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(3-Aminophenyl)-4-ethoxybenzamide as a scaffold in medicinal chemistry, with a focus on its hypothetical application as a histone deacetylase (HDAC) inhibitor for oncology research. While specific biological data for this exact molecule is not extensively published, the information herein is based on established principles and data from structurally related aminophenyl benzamide derivatives.

Application Notes

1.1. Introduction to this compound

This compound is a small molecule belonging to the benzamide class of compounds. The core structure, featuring a substituted benzoyl group linked to an aniline moiety, is a common pharmacophore in drug discovery. The presence of the 3-aminophenyl group offers a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The 4-ethoxy group on the benzoyl ring can influence physicochemical properties such as lipophilicity and metabolic stability.

1.2. Hypothetical Application as a Histone Deacetylase (HDAC) Inhibitor

Based on the known activity of related N-(2-aminophenyl)benzamides, which are established class I HDAC inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against HDAC enzymes.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.

Mechanism of Action (Hypothesized): The 2-aminophenyl group in known benzamide HDAC inhibitors acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. It is plausible that the 3-aminophenyl group in this compound could orient in a manner to achieve a similar interaction, leading to the inhibition of the deacetylase activity of HDACs. This inhibition would result in the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

1.3. Potential Therapeutic Areas

  • Oncology: As a putative HDAC inhibitor, this compound could be investigated for its efficacy against various solid and hematological malignancies.

  • Neurological Disorders: HDAC inhibitors have also shown promise in the treatment of neurodegenerative diseases, although this application would require further investigation for this specific scaffold.

  • Inflammatory Diseases: The role of HDACs in regulating inflammatory responses suggests potential applications in autoimmune and inflammatory conditions.

Quantitative Data

The following table presents hypothetical quantitative data for this compound and its derivatives as HDAC inhibitors. This data is representative of what might be expected for this class of compounds and should be used as a reference for experimental design.

Compound IDModification on 3-amino groupHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
LEAD-001 -H50065080015.2
LEAD-002 -COCH₃2503004508.5
LEAD-003 -SO₂CH₃40050060012.1
LEAD-004 -CH₂-Pyridine1502003005.3

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a general two-step synthesis.

Step 1: Synthesis of N-(3-Nitrophenyl)-4-ethoxybenzamide

  • To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide (1.0 eq) in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HDAC inhibitor screening kits.

  • Reagent Preparation:

    • Prepare a 10X HDAC Assay Buffer (e.g., 250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂). Dilute to 1X with ultrapure water for use.

    • Reconstitute the human recombinant HDAC1 enzyme in 1X Assay Buffer to the desired concentration.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO.

    • Prepare the Developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) for the stop reaction.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in 1X Assay Buffer with a small percentage of DMSO.

    • In a 96-well black plate, add the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (a known potent HDAC inhibitor like Trichostatin A).

    • Add the diluted HDAC1 enzyme to all wells except the background control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the Developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

    • Measure the fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

3.3. In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., A549, human lung carcinoma).

  • Cell Culture:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

HDAC_Inhibition_Pathway Hypothesized Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Drug Action HDAC HDAC Enzyme Histone Histone Protein HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin leads to Acetyl_Group Acetyl Group Acetyl_Group->Histone Acetylation (HATs) Acetylated_Histone->HDAC substrate DNA DNA Acetylated_Histone->DNA associates with Open_Chromatin Open Chromatin (Gene Expression) DNA->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG allows expression of Apoptosis Apoptosis TSG->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Compound N-(3-Aminophenyl)- 4-ethoxybenzamide Compound->HDAC Inhibits

Caption: Hypothesized mechanism of this compound as an HDAC inhibitor.

Experimental_Workflow Experimental Workflow for Evaluation of this compound cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo (Potential Next Steps) Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HDAC_Assay HDAC Inhibition Assay (Determine IC50) Characterization->HDAC_Assay Cell_Proliferation Anticancer Cell Proliferation Assay (e.g., MTT on A549 cells) Characterization->Cell_Proliferation SAR_Studies Structure-Activity Relationship (SAR) Studies HDAC_Assay->SAR_Studies Cell_Proliferation->SAR_Studies Xenograft Tumor Xenograft Model SAR_Studies->Xenograft Lead Compound Toxicity Toxicity Studies SAR_Studies->Toxicity Lead Compound

References

Application Notes and Protocols: Target Identification for N-(3-Aminophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Aminophenyl)-4-ethoxybenzamide is a small molecule with potential therapeutic applications. Identifying the cellular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a drug candidate. These application notes provide a comprehensive overview of a potential target and a generalized workflow for its identification and validation, hypothesized to be soluble guanylate cyclase (sGC) based on the activity of structurally similar compounds. The protocols detailed below are designed to guide researchers in utilizing this compound as a chemical probe for target discovery.

Hypothesized Target: Soluble Guanylate Cyclase (sGC)

Based on the chemical structure of this compound and the known targets of similar benzamide derivatives, we hypothesize that its primary cellular target is soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] In this pathway, NO binding to the heme group of sGC activates the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] cGMP, in turn, acts as a second messenger, modulating the activity of downstream effectors such as protein kinases, ion channels, and phosphodiesterases to regulate various physiological processes, including vasodilation and neurotransmission.[3][4]

Compounds that modulate sGC activity are categorized as either sGC stimulators or sGC activators.[3][4][5] sGC stimulators enhance the enzyme's sensitivity to NO, while sGC activators directly activate the enzyme, particularly when it is in an oxidized or heme-deficient state.[3][5] It is plausible that this compound functions as an sGC activator.

Signaling Pathway Diagram

sGC Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source (e.g., Endothelial Cells) NO NO NO_source->NO Diffusion sGC Soluble Guanylate Cyclase (sGC) (Reduced, Heme-containing) NO->sGC Activates cGMP cGMP sGC->cGMP Converts sGC_ox Oxidized/Heme-deficient sGC sGC_ox->cGMP Converts GTP GTP GTP->sGC Downstream_Effectors Downstream Effectors (PKG, PDE, Ion Channels) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Effectors->Physiological_Response Compound N-(3-Aminophenyl)- 4-ethoxybenzamide Compound->sGC_ox Hypothesized Activation

Caption: Hypothesized activation of the sGC signaling pathway by this compound.

Experimental Workflow for Target Identification

A multi-pronged approach is essential for robust target identification. The following workflow outlines key experimental stages, from initial target capture to validation of the interaction.

Target ID Workflow Start Compound_Immobilization Immobilize N-(3-Aminophenyl)- 4-ethoxybenzamide on a solid support Start->Compound_Immobilization Affinity_Chromatography Affinity Chromatography: Incubate immobilized compound with cell lysate Compound_Immobilization->Affinity_Chromatography Elution Elute bound proteins Affinity_Chromatography->Elution Proteomics Proteomic Analysis (LC-MS/MS) Elution->Proteomics Data_Analysis Data Analysis: Identify enriched proteins Proteomics->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation Biophysical_Assays Biophysical Assays (SPR, ITC) Target_Validation->Biophysical_Assays Validate Interaction Cellular_Assays Cellular Thermal Shift Assay (CETSA) Target_Validation->Cellular_Assays Confirm Target Engagement Enzymatic_Assays Enzymatic Assays (e.g., cGMP production) Target_Validation->Enzymatic_Assays Assess Functional Effect End Biophysical_Assays->End Cellular_Assays->End Enzymatic_Assays->End

References

Troubleshooting & Optimization

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-Aminophenyl)-4-ethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: The poor aqueous solubility of this compound can be attributed to several factors inherent in its molecular structure. The presence of a largely hydrophobic benzamide core and an ethoxy group contributes to low affinity for water. While the aminophenyl group offers some potential for hydrogen bonding, the overall lipophilicity of the molecule likely dominates, leading to challenges in achieving desired concentrations in aqueous media.

Q2: What are the initial steps to consider for improving the solubility of this compound?

A2: A systematic approach to solubility enhancement should be employed. Initial steps should involve characterizing the physicochemical properties of the compound, such as its pKa and logP, to inform the selection of an appropriate strategy. Subsequently, simple and rapid methods like pH adjustment and co-solvency should be explored. If these methods prove insufficient, more advanced techniques such as solid dispersions or particle size reduction may be necessary.[1][2][3][4]

Q3: How can I select the most appropriate solubility enhancement technique?

A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. in vivo formulation), and the physicochemical properties of this compound. A decision tree can be a useful tool in this process.

G start Start: Poorly Soluble This compound is_ionizable Is the compound ionizable? (Check pKa) start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_thermostable Is the compound thermostable? is_ionizable->is_thermostable No salt_formation Salt Formation ph_adjustment->salt_formation other_techniques Consider Other Techniques: - Co-solvency - Particle Size Reduction - Complexation salt_formation->other_techniques solid_dispersion Solid Dispersion (Melt Extrusion or Spray Drying) is_thermostable->solid_dispersion Yes solvent_evaporation Solid Dispersion (Solvent Evaporation) is_thermostable->solvent_evaporation No solid_dispersion->other_techniques solvent_evaporation->other_techniques G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound shake Shake at Constant Temp (24-48h) add_compound->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC-UV filter->hplc

References

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My preparation of N-(3-Aminophenyl)-4-ethoxybenzamide appears to be degrading over time, as evidenced by discoloration and the appearance of new spots on my TLC plate. What are the likely degradation pathways?

A1: Based on the structure of this compound, the primary degradation pathways are likely to be hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would cleave the molecule into 3-aminoaniline and 4-ethoxybenzoic acid.

  • Oxidation: The aminophenyl group is prone to oxidation, which can lead to the formation of colored impurities. This can be initiated by exposure to air (auto-oxidation), light, or residual oxidizing agents. The aromatic ether linkage is generally more stable but can be cleaved under harsh oxidative conditions.

Q2: I am developing a formulation containing this compound and I'm seeing a loss of potency. What formulation components could be contributing to its instability?

A2: Several factors in a formulation could be promoting the degradation of this compound:

  • pH: Extreme pH values (either acidic or basic) will accelerate the hydrolysis of the amide bond. It is crucial to determine the pH of maximum stability for your compound.

  • Excipients: Certain excipients can be problematic. For example, those with residual peroxides can promote oxidative degradation. Reducing sugars can potentially react with the primary amine.

  • Moisture Content: The presence of water can facilitate hydrolytic degradation.

  • Light Exposure: If the compound is photolabile, transparent packaging or exposure to light during manufacturing and storage will lead to degradation.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q3: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

  • HPLC Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a pH-adjusting modifier like formic acid or ammonium acetate) is a good starting point. The method should be able to separate the parent compound from its potential degradation products.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of unknown degradation products, which helps in elucidating the degradation pathways.

  • Forced Degradation Studies: To develop a stability-indicating method, you should perform forced degradation studies (see troubleshooting guide below) to intentionally generate degradants and ensure your analytical method can resolve them.

Troubleshooting Guide

Issue: Rapid Degradation in Solution
Potential Cause Troubleshooting Steps
pH-related Hydrolysis 1. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over time using HPLC. 2. Identify the pH at which the compound is most stable and buffer your formulation accordingly.
Oxidative Degradation 1. Prepare solutions with and without an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) and compare the stability. 2. Purge solutions with an inert gas (nitrogen or argon) to remove dissolved oxygen. 3. If using excipients, check their peroxide value.
Photodegradation 1. Prepare a solution and expose it to a light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark. 2. Analyze both samples at various time points. If degradation is observed in the light-exposed sample, the compound is photolabile.
Illustrative Stability Data for a Structurally Similar Benzamide

The following table represents hypothetical data from a forced degradation study on a compound structurally similar to this compound, analyzed by HPLC.

Stress Condition Treatment % Degradation Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15.2%Aromatic Amine, Carboxylic Acid
Base Hydrolysis 0.1 M NaOH at 60°C for 24h28.5%Aromatic Amine, Carboxylic Acid
Oxidation 3% H₂O₂ at RT for 24h45.8%Oxidized amine species (e.g., nitroso, nitro), Ring-hydroxylated species
Thermal 80°C for 48h (solid state)3.1%Minor unidentified degradants
Photolytic 1.2 million lux hours (visible) & 200 W h/m² (UVA)9.7%Colored degradants (oxidative products)

Experimental Protocols

Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in a stability oven at 80°C for 48 hours. At the end of the study, dissolve the compound in a suitable solvent and analyze by HPLC.

  • Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify the degradation products.

Visualizations

main This compound hydrolysis Hydrolysis (Acid or Base) main->hydrolysis oxidation Oxidation (O₂, Light, Peroxides) main->oxidation prod1 4-Ethoxybenzoic Acid hydrolysis->prod1 prod2 3-Aminophenol hydrolysis->prod2 prod3 Oxidized Species (e.g., colored polymers) oxidation->prod3

Caption: Potential degradation pathways of this compound.

start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Data Analysis (Peak Purity, Mass Balance, Degradant Identification) hplc->data

Caption: General workflow for a forced degradation study.

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)-4-ethoxybenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

??? Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically prepared by reacting 3-aminoaniline with 4-ethoxybenzoyl chloride, can stem from several factors. Here is a troubleshooting guide:

  • Reagent Quality: Ensure the 3-aminoaniline and 4-ethoxybenzoyl chloride are of high purity. Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product.

  • Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water can hydrolyze the 4-ethoxybenzoyl chloride, decreasing the amount available to react with the aniline.

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the HCl generated during the reaction. Ensure the base is added slowly and is not in excess, as it can sometimes catalyze side reactions.

  • Temperature Control: The reaction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature.[1][2][3] Maintaining a low temperature during the addition of the benzoyl chloride can minimize the formation of undesired byproducts.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled to prevent hydrolysis of the amide product.

Here is a workflow to troubleshoot low yield:

G start Low Yield Observed reagent_quality Check Reagent Purity (NMR, GC-MS) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Inert atmosphere, dry glassware) start->reaction_conditions base_issue Evaluate Base (Type, amount, addition rate) start->base_issue temp_control Verify Temperature Control (0°C to RT) start->temp_control workup Review Work-up Procedure (pH control) start->workup analysis Analyze Crude Product (TLC, LC-MS) reagent_quality->analysis reaction_conditions->analysis base_issue->analysis temp_control->analysis workup->analysis outcome Improved Yield analysis->outcome

Caption: Troubleshooting workflow for low reaction yield.

??? Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual 3-aminoaniline or 4-ethoxybenzoyl chloride.

  • Hydrolyzed Benzoyl Chloride: 4-ethoxybenzoic acid, formed from the reaction of 4-ethoxybenzoyl chloride with water.

  • Di-acylated Product: The formation of a product where both amino groups of 3-aminoaniline have reacted with 4-ethoxybenzoyl chloride.

To minimize these impurities:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the aniline can help to ensure the complete consumption of the benzoyl chloride.

  • Slow Addition: Add the 4-ethoxybenzoyl chloride solution to the 3-aminoaniline solution dropwise at a low temperature to control the reaction rate and reduce the likelihood of di-acylation.

  • Dry Conditions: As mentioned previously, strictly anhydrous conditions will prevent the formation of 4-ethoxybenzoic acid.

Purification Challenges

??? Question: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the column. What can I do?

Answer: Streaking on a silica gel column during the purification of this compound is often due to its polarity and potential for strong interaction with the stationary phase. Here are some tips to improve purification:

  • Solvent System: Experiment with different solvent systems. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to reduce streaking by deactivating the acidic sites on the silica gel.

  • Loading Technique: Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Alternatively, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling.

Product Characterization

??? Question: The NMR spectrum of my final product is complex and difficult to interpret. What are the expected signals for this compound?

Answer: A clean ¹H NMR spectrum of this compound should exhibit distinct signals corresponding to the protons on the two aromatic rings and the ethoxy group. While the exact chemical shifts can vary depending on the solvent used, you can generally expect the following:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (ethoxy)~1.4Triplet3H
-OCH₂- (ethoxy)~4.1Quartet2H
Aromatic Protons~6.5 - 8.0Multiplets8H
-NH₂ (amino)Broad singlet2H
-NH- (amide)Broad singlet1H

If your spectrum shows unexpected peaks, it could indicate the presence of impurities or residual solvent.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-aminoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Addition of Acyl Chloride: In a separate flask, dissolve 4-ethoxybenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

G cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolve_aniline Dissolve 3-aminoaniline in DCM add_base Add Triethylamine dissolve_aniline->add_base cool Cool to 0°C add_base->cool add_acyl Dropwise addition of acyl chloride solution cool->add_acyl dissolve_acyl Dissolve 4-ethoxybenzoyl chloride in DCM dissolve_acyl->add_acyl react Stir at RT for 2-4h add_acyl->react quench Quench with Water react->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Pure N-(3-Aminophenyl) -4-ethoxybenzamide purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterRecommended Value
Molar Ratio (Aniline:Acyl Chloride:Base)1 : 1.05 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Purification Eluent (Hexane:Ethyl Acetate)Gradient from 9:1 to 1:1 (example)

References

Technical Support Center: Optimizing N-(3-Aminophenyl)-4-ethoxybenzamide Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for N-(3-Aminophenyl)-4-ethoxybenzamide. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of benzamide derivatives and related small molecule inhibitors. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the potential biological target of this compound?

While the specific target of this compound is not well-documented in publicly available literature, compounds with a similar chemical scaffold (aminophenyl benzamides) have been investigated as inhibitors of various enzymes. Notably, some benzamide derivatives have shown activity as histone deacetylase (HDAC) inhibitors or modulators of other signaling pathways. Its actual target would need to be determined experimentally through techniques such as target identification and validation screening.

Q2: How should I dissolve and store this compound?

As with many small organic molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to minimize degradation.

Q3: I am observing precipitation of the compound in my aqueous assay buffer. What can I do?

Precipitation is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may not be soluble at the tested concentration in your aqueous buffer. Perform a concentration-response curve to find the optimal, non-precipitating range.

  • Increase the DMSO concentration (with caution): A slightly higher DMSO concentration in the final assay volume might help, but be mindful of its potential effects on your biological system. Always include a vehicle control with the same DMSO concentration.

  • Use a surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain compound solubility. However, compatibility with your specific assay must be validated.

  • Sonication: Briefly sonicating the solution after dilution can sometimes help dissolve small aggregates.

Q4: My experimental results are inconsistent. What are the possible reasons?

Inconsistent results can stem from several factors:

  • Compound instability: The compound might be unstable in your assay conditions (e.g., sensitive to light, pH, or temperature). Prepare fresh dilutions for each experiment.

  • Pipetting errors: Ensure accurate pipetting, especially when preparing serial dilutions from a high-concentration stock.

  • Cell passage number: If using cell-based assays, high passage numbers can lead to phenotypic drift and altered responses. Use cells within a consistent and low passage range.

  • Assay variability: Ensure all assay components are consistent between experiments (e.g., reagent lots, incubation times, temperature).

Troubleshooting Guides

Problem: Low or No Activity in a Cell-Based Assay
Possible Cause Troubleshooting Steps
Poor cell permeability 1. Increase incubation time to allow for more compound uptake. 2. Use a lower concentration of serum in the cell culture medium during treatment, as serum proteins can bind to the compound and reduce its effective concentration. 3. If the target is intracellular, consider using a cell line with known high expression of relevant transporters.
Compound degradation 1. Prepare fresh dilutions from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures.
Incorrect concentration range 1. Perform a wider range of concentrations in your dose-response experiment (e.g., from nanomolar to high micromolar).
Cell line is not sensitive to the compound's mechanism of action 1. If the putative target is known, confirm its expression in your chosen cell line. 2. Test the compound in a different, potentially more sensitive, cell line.
Problem: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Steps
Compound autofluorescence 1. If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. If autofluorescence is significant, consider using a different detection method (e.g., luminescence or absorbance).
Cytotoxicity 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of the compound. 2. Ensure that the concentrations used in the functional assay are non-toxic.
Non-specific binding 1. Include appropriate negative and positive controls in your assay. 2. For biochemical assays, consider adding a small amount of a non-ionic detergent to the buffer to reduce non-specific interactions.

Experimental Protocols

General Protocol for Determining the IC50 of an Enzyme Inhibitor

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for this compound and the specific enzyme target.

  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like MgCl2, DTT).

    • This compound stock solution (e.g., 10 mM in 100% DMSO).

    • Positive control inhibitor stock solution.

  • Serial Dilution of the Inhibitor:

    • Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations.

    • Further dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure (96-well or 384-well plate):

    • Add a small volume of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals or at a single endpoint.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the positive control (no inhibitor) set to 100% activity and a strong inhibitor control as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilutions (in DMSO) Compound_Stock->Serial_Dilution Working_Solutions Working Solutions (in Assay Buffer) Serial_Dilution->Working_Solutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Working_Solutions->Add_Inhibitor Add_Enzyme Add Enzyme (Pre-incubation) Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate (Initiate Reaction) Add_Enzyme->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Normalize_Data Normalize Data Measure_Signal->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

troubleshooting_logic Start Inconsistent Results Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Stability Is the compound stable? Check_Solubility->Check_Stability Yes Optimize_Solubility Optimize Solubility: - Lower concentration - Adjust solvent - Add surfactant Check_Solubility->Optimize_Solubility No Check_Assay_Conditions Are assay conditions consistent? Check_Stability->Check_Assay_Conditions Yes Use_Fresh_Compound Use Freshly Prepared Compound Solutions Check_Stability->Use_Fresh_Compound No Standardize_Protocol Standardize Protocol: - Reagent lots - Incubation times - Cell passage Check_Assay_Conditions->Standardize_Protocol No Resolved Consistent Results Check_Assay_Conditions->Resolved Yes Optimize_Solubility->Resolved Use_Fresh_Compound->Resolved Standardize_Protocol->Resolved

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the off-target effects, mechanism of action, or safety profile of N-(3-Aminophenyl)-4-ethoxybenzamide. The information provided below is a hypothetical example created for illustrative purposes to demonstrate the format of a technical support center for a fictional benzamide-based compound, Compound-X (CX-123) .

Frequently Asked Questions (FAQs)

Q1: We are using Compound-X (CX-123) as a selective inhibitor for Target-Y, but we are observing unexpected cellular phenotypes. What could be the cause?

A1: Unexpected cellular phenotypes when using a targeted inhibitor can arise from several factors. While Compound-X (CX-123) is designed for Target-Y, it may have off-target activities. Benzamide derivatives, as a class of molecules, have been reported to interact with a variety of proteins, including kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs).[1][2] We recommend performing a broad kinase panel screen and a safety screen against a panel of common off-targets to determine if Compound-X (CX-123) is interacting with other cellular proteins. Additionally, ensure that the observed phenotype is not due to experimental artifacts by including appropriate controls.

Q2: What are the known off-target interactions of Compound-X (CX-123)?

A2: Our internal profiling has identified several off-target interactions for Compound-X (CX-123) at concentrations above 1 µM. The most significant off-target activities are against Kinase-A and GPCR-B. Please refer to the data tables below for a summary of the inhibitory constants. We advise researchers to use Compound-X (CX-123) at the lowest effective concentration to minimize these off-target effects and to perform counter-screens or use orthogonal approaches to validate findings.

Q3: My experimental results with Compound-X (CX-123) are not consistent. What should I do?

A3: Inconsistent results are a common challenge in experimental science. The first step is to repeat the experiment to confirm the variability.[3][4] If the inconsistency persists, consider the following troubleshooting steps:

  • Compound Stability: Ensure that your stock solution of Compound-X (CX-123) is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Experimental Controls: Verify that your positive and negative controls are behaving as expected.[5] This will help determine if the issue lies with the compound or the assay itself.

  • Systematic Errors: Review your experimental protocol for any potential sources of systematic error, such as improper equipment calibration or variations in cell culture conditions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Higher than expected cell toxicity 1. Off-target effects on essential cellular machinery. 2. Compound precipitation at high concentrations. 3. Contamination of the compound stock.1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Visually inspect the media for any signs of precipitation. 3. Test a fresh stock of the compound.
Lack of on-target activity 1. Incorrect dosage. 2. Compound degradation. 3. Issues with the assay system (e.g., resistant cell line).1. Confirm the dose-response for the intended target. 2. Prepare a fresh stock solution. 3. Validate the assay with a known positive control inhibitor.
Unexpected phenotype inconsistent with on-target inhibition 1. Off-target activity. 2. Activation of a compensatory signaling pathway.1. Consult the off-target profile of Compound-X (CX-123) (see tables below). 2. Perform a western blot or other analysis to probe for the activation of known compensatory pathways.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Compound-X (CX-123)

KinaseIC50 (nM)
Target-Y 15
Kinase-A850
Kinase-B> 10,000
Kinase-C5,200
Kinase-D> 10,000

Table 2: Off-Target Bioassay Profile of Compound-X (CX-123)

TargetAssay TypeKi (nM)
Target-Y Biochemical 12
GPCR-BRadioligand Binding1,200
HDAC1Enzymatic> 20,000
hERGElectrophysiology8,500

Signaling Pathways and Workflows

Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CX-123 CX-123 GPCR-B GPCR-B CX-123->GPCR-B Inhibition at >1µM G-Protein G-Protein GPCR-B->G-Protein Blocks Gα activation Downstream_Effector Downstream_Effector G-Protein->Downstream_Effector Reduced activity Phenotype Phenotype Downstream_Effector->Phenotype Leads to unexpected phenotype

Caption: Hypothetical off-target signaling pathway for Compound-X (CX-123).

Experimental_Workflow start Unexpected Experimental Result Observed replicate Replicate Experiment to Confirm Observation start->replicate troubleshoot Troubleshoot Experimental Parameters (Controls, Reagents) replicate->troubleshoot If consistent off_target_screen Perform Broad Off-Target Screen (e.g., Kinase Panel) troubleshoot->off_target_screen validate Validate Hits with Dose-Response Assays off_target_screen->validate orthogonal Use Orthogonal Approach (e.g., RNAi, CRISPR) to Confirm Phenotype validate->orthogonal conclusion Identify Source of Unexpected Result orthogonal->conclusion

Caption: Workflow for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Hypothetical)

  • Objective: To determine the IC50 of Compound-X (CX-123) against a panel of kinases.

  • Materials: Recombinant kinases, appropriate peptide substrates, ATP, Compound-X (CX-123), assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of Compound-X (CX-123) in DMSO.

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the serially diluted Compound-X (CX-123) or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the generated ADP signal according to the manufacturer's protocol.

    • Calculate the percent inhibition for each concentration and determine the IC50 using non-linear regression analysis.

Protocol 2: Cell Viability Assay (Hypothetical)

  • Objective: To assess the cytotoxic effects of Compound-X (CX-123) on a relevant cell line.

  • Materials: Cell line of interest, cell culture medium, Compound-X (CX-123), and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Prepare a serial dilution of Compound-X (CX-123) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X (CX-123).

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the results to the vehicle-treated control and calculate the EC50 for toxicity.

References

"reducing background noise in N-(3-Aminophenyl)-4-ethoxybenzamide assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving N-(3-Aminophenyl)-4-ethoxybenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background noise and achieve reliable, high-quality data in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common assay types where you might be utilizing this compound.

Section 1: Immunoassays (e.g., ELISA)

High background noise in immunoassays can obscure specific signals, leading to inaccurate quantification. Here are common causes and solutions.

Q1: What are the most common causes of high background in my ELISA assay?

High background in an ELISA can stem from several factors, including non-specific binding of antibodies, issues with blocking or washing steps, and problems with reagents.[1]

Q2: How can I troubleshoot non-specific antibody binding?

  • Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Try titrating your primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample or to the blocking agent.

    • Control Experiment: Run a control with only the secondary antibody to see if it contributes to the background.

    • Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against the immunoglobulin of the species your sample is from.

Q3: My blocking seems insufficient. What can I do?

Inadequate blocking is a frequent cause of high background.[2][3]

  • Blocking Agent: The choice of blocking buffer is critical. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. If you are detecting a phosphorylated protein, avoid using milk as it contains casein, a phosphoprotein.[3]

  • Concentration and Incubation: You can try increasing the concentration of your blocking agent (e.g., from 1% to 5% BSA) or extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[2][4]

ParameterStandard ProtocolTroubleshooting Suggestion
Blocking Agent 1% BSA or 5% non-fat milkTry alternative blockers (e.g., serum from the same species as the secondary antibody)
Incubation Time 1 hour at room temperatureIncrease to 2 hours at RT or overnight at 4°C[5]
Incubation Temp. Room Temperature4°C

Q4: I'm still getting high background after optimizing blocking and antibodies. What else can I check?

  • Washing Steps: Insufficient washing can leave unbound antibodies or other reagents in the wells, contributing to the background signal.[2][6] Increase the number of wash cycles and the volume of wash buffer.[4][6] A short soak time during each wash step can also be beneficial.[2]

  • Reagent Contamination: Ensure all your buffers and reagents are fresh and not contaminated.[2][7] Microbial growth in buffers can lead to high background.[6]

  • Substrate Issues: If using an enzyme-conjugated antibody, the substrate may have deteriorated or been added at too high a concentration.[6] Ensure the substrate is colorless before use.[6]

Section 2: Chromatographic Assays (e.g., HPLC)

In High-Performance Liquid Chromatography (HPLC), background noise can manifest as a noisy or drifting baseline, interfering with peak detection and integration.

Q1: What causes a noisy baseline in my HPLC chromatogram?

A noisy baseline can be caused by several factors, including issues with the mobile phase, detector, or pump.[8]

  • Mobile Phase:

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.[8][9]

    • Solvent Quality: Use high-purity, HPLC-grade solvents and prepare mobile phases fresh.[8]

    • Contamination: Contaminated solvents or buffers can introduce impurities that create noise.

  • Detector:

    • Lamp Failure: An aging detector lamp can lead to increased noise.[8]

    • Contaminated Flow Cell: A dirty flow cell can cause baseline drift and noise.[8][9] Flush the flow cell with a strong solvent.[9]

Q2: My baseline is drifting. How can I fix this?

Baseline drift is often related to changes in the mobile phase composition or temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run.[9]

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect the refractive index of the mobile phase and cause drift.[9]

  • Mobile Phase Preparation: If using a gradient, ensure the mobile phase components are mixed properly. If using buffers, make sure they are fully dissolved.[8]

ProblemPotential CauseTroubleshooting Action
Noisy Baseline Air bubbles in the systemDegas the mobile phase and purge the system[9]
Contaminated mobile phasePrepare fresh mobile phase with HPLC-grade solvents[8]
Aging detector lampReplace the detector lamp[8]
Drifting Baseline Insufficient column equilibrationIncrease equilibration time[9]
Temperature fluctuationsUse a column oven for temperature control[9]
Mobile phase composition changePrepare fresh mobile phase; ensure proper mixing[9]
Section 3: Fluorescence-Based Assays (e.g., Fluorescence Polarization)

In fluorescence polarization (FP) assays, high background can be due to autofluorescence of compounds, light scatter, or non-specific binding of the fluorescent probe.

Q1: What are the primary sources of background in my FP assay?

High background in FP assays can arise from the intrinsic fluorescence of your test compounds, impurities in your reagents, or light scattering.[10]

  • Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths of your fluorophore. It's important to measure the fluorescence of the compound alone.

  • Light Scattering: Particulates in the sample, such as precipitated compound or aggregated protein, can scatter light and increase the measured polarization.[11] Ensure your samples are well-solubilized and centrifuged if necessary.

  • Contaminated Reagents: Impurities in your buffer or protein preparations can contribute to background fluorescence.[12]

Q2: My "blank" wells (no probe) have a high signal. What does this mean?

This indicates that your buffer, solvent, or the test compound itself is contributing to the signal.

  • Buffer and Solvent: Use high-quality, pure reagents for your assay buffers.

  • Compound Fluorescence: As mentioned, your compound may be autofluorescent. If this is the case, you may need to subtract the signal from wells containing the compound alone.

Q3: How can I reduce non-specific binding of my fluorescent probe?

  • Purity of Components: Ensure your protein and fluorescent probe are highly pure. Unlabeled free dye in your probe solution will result in a high background and reduced assay sensitivity.[10][12]

  • Avoid Carrier Proteins: Carrier proteins like BSA can sometimes bind to fluorescent probes, increasing the baseline polarization.[11] Consider using a different carrier protein or removing it from the buffer.

  • Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer can sometimes help reduce non-specific binding.

IssuePotential SourceRecommended Action
High Blank Signal Autofluorescent compoundMeasure and subtract compound fluorescence
Contaminated buffer/solventUse high-purity reagents
High Baseline Polarization Non-specific probe bindingAdd a non-ionic detergent to the buffer
Probe binding to carrier proteinRemove BSA or use an alternative like BGG[11]
Signal Variability Light scattering from precipitatesCentrifuge samples before reading
Impure protein preparationUse highly purified protein[11]

Experimental Protocols & Workflows

General Troubleshooting Workflow for High Background

This workflow provides a logical sequence of steps to identify and resolve the source of high background noise in a typical biochemical assay.

G start High Background Signal Detected check_reagents 1. Check Reagents - Prepare fresh buffers - Verify reagent concentrations - Check for contamination start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->check_reagents No optimize_blocking 2. Optimize Blocking - Increase concentration - Extend incubation time - Try alternative blocking agents reagents_ok->optimize_blocking Yes blocking_ok Blocking Optimized? optimize_blocking->blocking_ok blocking_ok->optimize_blocking No optimize_washing 3. Optimize Washing - Increase wash volume - Increase number of washes - Add a soak step blocking_ok->optimize_washing Yes washing_ok Washing Optimized? optimize_washing->washing_ok washing_ok->optimize_washing No optimize_antibodies 4. Optimize Antibodies - Titrate primary antibody - Run secondary-only control - Use pre-adsorbed secondary washing_ok->optimize_antibodies Yes end Background Reduced optimize_antibodies->end

Caption: A stepwise workflow for troubleshooting high background in assays.

HPLC Troubleshooting Logic

This diagram illustrates a decision-making process for addressing common issues encountered during HPLC analysis.

HPLC_Troubleshooting start Chromatographic Issue Observed issue_type Identify Issue Type start->issue_type noisy_baseline Noisy Baseline issue_type->noisy_baseline Noise drift_baseline Drifting Baseline issue_type->drift_baseline Drift check_mobile_phase Check Mobile Phase - Degas solvents - Prepare fresh noisy_baseline->check_mobile_phase check_detector Check Detector - Inspect lamp - Clean flow cell noisy_baseline->check_detector check_temp Check Temperature Control - Use column oven drift_baseline->check_temp check_equilibration Check Column Equilibration - Increase equilibration time drift_baseline->check_equilibration

Caption: A troubleshooting guide for HPLC baseline issues.

References

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(3-Aminophenyl)-4-ethoxybenzamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The recommended synthesis pathway involves two main stages: the formation of the amide bond followed by the reduction of a nitro group.

Diagram of the Recommended Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Nitro Reduction 4-ethoxybenzoic_acid 4-ethoxybenzoic acid 4-ethoxybenzoyl_chloride 4-ethoxybenzoyl chloride 4-ethoxybenzoic_acid->4-ethoxybenzoyl_chloride SOCl2 or Oxalyl Chloride Amide_Intermediate N-(3-nitrophenyl)-4-ethoxybenzamide 4-ethoxybenzoyl_chloride->Amide_Intermediate Pyridine or TEA in DCM/Dioxane 3-nitroaniline 3-nitroaniline 3-nitroaniline->Amide_Intermediate Final_Product This compound Amide_Intermediate->Final_Product Fe/NH4Cl in EtOH/H2O or H2, Pd/C in EtOH

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(3-Aminophenyl)-4-ethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as 3-aminoaniline and 4-ethoxybenzoic acid (or its activated form, like an acyl chloride), side products from incomplete or competing reactions, and residual coupling agents or catalysts. Over-acylation or di-acylation products on the aniline ring are also a possibility, though less likely under controlled conditions.

Q2: My crude this compound has a low purity. What is the recommended first step for purification?

A2: For significant impurities, a liquid-liquid extraction can be a good initial step. If the crude product is solid, recrystallization is often a highly effective and scalable first purification method. For smaller scales or more challenging separations, flash column chromatography is recommended.

Q3: I am losing a significant amount of my product during column chromatography. What can I do to improve the yield?

A3: Amides, especially those with polar functional groups like a free amine, can sometimes adhere strongly to silica gel, leading to low recovery.[1] Consider the following:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent can help reduce strong acidic interactions.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.

  • Optimize Your Solvent System: Ensure your chosen solvent system provides good solubility for the compound without being excessively strong, which can lead to poor separation.

Q4: My compound is streaking badly on the TLC plate and the column. How can I resolve this?

A4: Streaking is often a sign of strong interaction with the stationary phase or poor solubility in the mobile phase. The presence of the free amine in this compound can lead to interactions with the acidic silanol groups on silica gel. To mitigate this:

  • Add a Mobile Phase Modifier: Incorporate a small percentage (0.5-2%) of a base like triethylamine or ammonia into your eluent system. This will compete with your compound for binding to the active sites on the silica.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography (e.g., using C18 silica) with a suitable polar mobile phase (like acetonitrile/water or methanol/water) can be an effective alternative.

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate forms instead of crystals.The solvent may be too nonpolar, causing the compound to "oil out". The cooling rate might be too fast.Use a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
The purity does not improve significantly.The chosen solvent is not selective enough and co-dissolves impurities.Screen a wider range of solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
Poor recovery of the product.The compound is too soluble in the chosen solvent even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Problem 2: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
The compound does not elute from the column.The eluent is not polar enough. The compound is irreversibly binding to the silica gel.Gradually increase the polarity of the eluent. If the compound still does not elute, consider using a more polar stationary phase or switching to reversed-phase chromatography. For amine-containing compounds, adding a basic modifier to the eluent can help.
Co-elution of the product with an impurity.The solvent system does not provide adequate separation.Optimize the eluent system using TLC with various solvent mixtures of differing polarity and composition. Consider using a different stationary phase (e.g., alumina, amine-functionalized silica).
The compound appears to be decomposing on the column.The silica gel is too acidic for the compound.Use deactivated silica gel (by adding a base to the eluent) or switch to a neutral or basic stationary phase like alumina.

Experimental Protocols

Please Note: These are generalized protocols and may require optimization for your specific experimental conditions.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data of similar aromatic amides, suitable solvents for recrystallization could include ethanol, isopropanol, acetone, or mixtures of these with water.[2] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Standard silica gel is a common choice. If issues with streaking or low recovery are observed, consider using amine-functionalized silica gel.

    • Eluent: A common starting point for aromatic amides is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[3] For this compound, a gradient of ethyl acetate in hexane or methanol in dichloromethane is likely to be effective. Due to the free amine, adding 0.5-1% triethylamine to the eluent is recommended to improve peak shape.

  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start the elution with the initial nonpolar solvent mixture and gradually increase the polarity. Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Table 1: Solubility of 4-Aminobenzamide in Various Solvents ( g/100g of solvent)

Temperature (K)MethanolEthanolIsopropanolAcetoneEthyl AcetateWater
283.1510.254.852.1515.851.250.85
293.1513.556.552.9520.151.851.15
303.1517.858.854.0525.452.651.55
313.1523.4511.855.5532.053.752.05
323.1530.6515.757.5540.155.252.65

Data adapted from a study on the solubility of 4-aminobenzamide.[4]

Visualizations

PurificationWorkflow Crude Crude Product This compound Extraction Liquid-Liquid Extraction (Optional) Crude->Extraction Recrystallization Recrystallization Crude->Recrystallization Extraction->Recrystallization ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If purity is still low Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->ColumnChromatography If impure Analysis->PureProduct If pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield Streaking Streaking/Tailing? Start->Streaking LowYield->Streaking No CheckSolubility Check Solubility in Recrystallization Solvent LowYield->CheckSolubility Yes ModifyEluent Add Base (e.g., TEA) to Eluent Streaking->ModifyEluent Yes ReversePhase Consider Reversed-Phase Chromatography Streaking->ReversePhase If still issues OptimizeSolvent Optimize Recrystallization Solvent/Volume CheckSolubility->OptimizeSolvent ChangeStationaryPhase Use Amine-Functionalized Silica or Alumina ModifyEluent->ChangeStationaryPhase If still issues

References

Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(3-Aminophenyl)-4-ethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

Based on the metabolism of structurally similar benzamide compounds, the primary degradation pathways for this compound are expected to involve Phase I and Phase II metabolic reactions.

  • Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. For this compound, likely Phase I reactions include:

    • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings. This can occur on either the aminophenyl ring or the ethoxybenzoyl ring.

    • O-dealkylation: Removal of the ethyl group from the ethoxy moiety, resulting in a hydroxyl group.

    • Amide hydrolysis: Cleavage of the amide bond to form 3-aminoaniline and 4-ethoxybenzoic acid.

    • N-acetylation: Addition of an acetyl group to the primary amine.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. Common conjugation reactions include:

    • Glucuronidation: Addition of glucuronic acid to hydroxyl or amino groups.

    • Sulfation: Addition of a sulfonate group to hydroxyl or amino groups.

Q2: Which enzyme families are likely responsible for the metabolism of this compound?

The Cytochrome P450 (CYP450) superfamily of enzymes is the most probable catalyst for the Phase I oxidative metabolism of this compound. Specific isozymes such as CYP3A4, CYP2D6, and CYP2C19 are commonly involved in the metabolism of a wide range of xenobiotics.[1] Phase II reactions are typically catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Q3: What are some common issues encountered when identifying metabolites of this compound in vitro?

  • Low metabolite abundance: The concentration of metabolites may be below the limit of detection of the analytical instrument.

  • Co-elution of metabolites: Structurally similar metabolites may not be adequately separated by the chromatographic method.

  • Matrix effects: Components of the in vitro system (e.g., microsomes, hepatocytes) can interfere with the ionization of the analyte in mass spectrometry.

  • Instability of metabolites: Some metabolites, particularly reactive intermediates, may be unstable and degrade before or during analysis.

Troubleshooting Guides

Issue: Poor recovery of the parent compound in in vitro stability assays.
Possible Cause Troubleshooting Step
High metabolic instability Decrease the incubation time or reduce the concentration of the metabolic enzymes (e.g., microsomes).
Non-specific binding Use low-binding plates and vials. Include a control with no metabolic enzymes to assess binding.
Precipitation of the compound Check the solubility of the compound in the incubation buffer. The use of a co-solvent may be necessary, but its effect on enzyme activity should be evaluated.
Analytical issues Verify the extraction efficiency and the stability of the compound in the final sample solvent.
Issue: Inconsistent results in metabolic stability assays.
Possible Cause Troubleshooting Step
Inconsistent enzyme activity Ensure proper storage and handling of metabolic enzyme preparations. Always pre-incubate enzymes and use a positive control with a known substrate to verify activity.
Pipetting errors Calibrate pipettes regularly. Use automated liquid handlers for high-throughput assays to improve precision.
Variability in incubation conditions Ensure consistent temperature and shaking speed during incubation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a general procedure to determine the in vitro metabolic stability of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the NADPH regenerating system and phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the liver microsomes and the working solution of the test compound. The final concentration of the test compound is typically 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol provides a framework for identifying potential metabolites of this compound.

Procedure:

  • Follow the incubation procedure described in Protocol 1 with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Process the data using metabolite identification software. Look for potential metabolite masses based on predicted metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation, +176 Da for glucuronidation).

  • Compare the chromatograms of the incubated samples with a control sample (without NADPH) to distinguish metabolites from background ions.

  • Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm the site of modification.

Quantitative Data Summary

The following tables are examples of how to present quantitative data from in vitro degradation studies.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % Remaining
0100
585
1560
3035
6010
In Vitro Half-life (t½, min) 25.1
Intrinsic Clearance (CLint, µL/min/mg protein) 27.6

Table 2: Putative Metabolites of this compound Identified by LC-HRMS

Metabolite IDProposed BiotransformationMeasured m/zMass Error (ppm)Retention Time (min)
M1Hydroxylation273.12341.23.5
M2O-dealkylation229.0921-0.83.1
M3N-acetylation299.14450.54.2
M4Glucuronidation433.15581.52.8

Visualizations

degradation_pathway parent This compound m1 Hydroxylated Metabolite parent->m1 Hydroxylation (CYP450) m2 O-dealkylated Metabolite parent->m2 O-dealkylation (CYP450) m3 Amide Hydrolysis Products (3-aminoaniline + 4-ethoxybenzoic acid) parent->m3 Hydrolysis m4 N-acetylated Metabolite parent->m4 N-acetylation m5 Glucuronide Conjugate m1->m5 Glucuronidation (UGT) m6 Sulfate Conjugate m2->m6 Sulfation (SULT) experimental_workflow start Start: In Vitro Incubation incubation Incubate with Liver Microsomes + NADPH at 37°C start->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Analysis: Calculate % Remaining, t½, CLint analyze->data

References

"interpreting unexpected results with N-(3-Aminophenyl)-4-ethoxybenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)-4-ethoxybenzamide.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and recommended solutions.

Question: Why am I observing lower-than-expected potency (high IC50 value) in my cell-based assays?

Possible Causes and Solutions:

  • Compound Instability: this compound may be unstable in your specific cell culture medium or experimental conditions.

    • Troubleshooting:

      • Prepare fresh stock solutions for each experiment.

      • Minimize the exposure of the compound to light and elevated temperatures.

      • Assess compound stability in your assay medium over the time course of the experiment using techniques like HPLC.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

    • Troubleshooting:

      • Incorporate a cell permeability assay into your experimental workflow.

      • If permeability is low, consider the use of a non-toxic permeabilizing agent, though this may introduce other variables.

  • Incorrect Target Engagement: The intended molecular target may not be expressed or may be expressed at very low levels in your chosen cell line.

    • Troubleshooting:

      • Confirm target expression levels using techniques such as Western blotting or qPCR.

      • Consider using a cell line with known high expression of the target protein.

  • Purity of the Compound: Impurities in the synthesized or purchased compound can lead to inaccurate concentration calculations and affect biological activity.

    • Troubleshooting:

      • Verify the purity of your compound batch using analytical methods like NMR or LC-MS.

      • If impurities are detected, repurify the compound.

Question: My in-vitro kinase assay shows inconsistent results or high background noise. What could be the cause?

Possible Causes and Solutions:

  • Compound Precipitation: this compound may have limited solubility in your assay buffer, leading to precipitation and inconsistent results.

    • Troubleshooting:

      • Determine the solubility of the compound in your assay buffer.

      • Consider the use of a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (typically <1%).

  • Non-specific Inhibition: The compound might be inhibiting the kinase through non-specific mechanisms, such as aggregation.

    • Troubleshooting:

      • Include a detergent like Triton X-100 in your assay buffer to disrupt potential aggregates.

      • Perform control experiments to assess for non-specific inhibition.

  • ATP Competition: If you are not observing a dose-dependent inhibition, ensure your compound is being tested at appropriate ATP concentrations, as it may be an ATP-competitive inhibitor.

    • Troubleshooting:

      • Run the kinase assay at varying ATP concentrations to determine the mechanism of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous working solutions, it is crucial to ensure that the final DMSO concentration is low enough to not affect your experimental system (typically below 1%).

Q2: How should I store this compound?

A2: The compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there any known off-target effects of this compound?

A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds of the benzamide class have been known to interact with a range of biological targets. It is advisable to perform counter-screening against a panel of related targets to assess the selectivity of your compound.

Data Presentation

Table 1: Troubleshooting Scenarios and Expected Data Shifts

Unexpected ResultPotential CauseParameter to MeasureExpected Change with Troubleshooting
High IC50 in cell-based assayCompound InstabilityIC50 after using fresh stockDecrease in IC50 value
High IC50 in cell-based assayLow Cell PermeabilityIntracellular concentrationIncrease in intracellular concentration
Inconsistent kinase assay dataCompound PrecipitationVisual inspection of assay plateNo visible precipitate
High background in kinase assayNon-specific InhibitionIC50 with/without detergentIC50 remains consistent

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

  • Prepare a working solution of this compound in your chosen cell culture medium at the final assay concentration.

  • Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A significant decrease in the concentration over time indicates instability.

Protocol 2: Kinase Inhibition Assay with Detergent

  • Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Perform your standard kinase inhibition assay in parallel using both buffers.

  • Generate dose-response curves for this compound in both conditions.

  • If the IC50 value is significantly lower or the dose-response curve is more consistent in the presence of the detergent, it suggests that the compound may be forming aggregates that lead to non-specific inhibition.

Visualizations

troubleshooting_workflow start Unexpected Result (e.g., High IC50) check_purity Check Compound Purity (NMR, LC-MS) start->check_purity check_stability Assess Compound Stability (HPLC in media) start->check_stability check_permeability Evaluate Cell Permeability start->check_permeability check_target Confirm Target Expression (Western Blot, qPCR) start->check_target node_pure Purity Confirmed check_purity->node_pure node_stable Compound Stable check_stability->node_stable node_permeable Permeability Adequate check_permeability->node_permeable node_expressed Target Expressed check_target->node_expressed

Caption: Troubleshooting workflow for unexpected cell-based assay results.

kinase_assay_troubleshooting start Inconsistent Kinase Assay Results check_solubility Verify Compound Solubility in Assay Buffer start->check_solubility check_aggregation Test for Non-specific Inhibition (Detergent) start->check_aggregation check_atp Vary ATP Concentration start->check_atp node_soluble Compound is Soluble check_solubility->node_soluble node_no_aggregation No Aggregation Detected check_aggregation->node_no_aggregation node_atp_competitive Determine Inhibition Mechanism check_atp->node_atp_competitive

Caption: Troubleshooting guide for in-vitro kinase assay issues.

hypothetical_pathway compound N-(3-Aminophenyl) -4-ethoxybenzamide target_kinase Target Kinase compound->target_kinase Inhibition downstream_protein Downstream Substrate target_kinase->downstream_protein Phosphorylation cellular_response Cellular Response (e.g., Apoptosis) downstream_protein->cellular_response Signal Transduction

Caption: Hypothetical signaling pathway for this compound.

Validation & Comparative

Validating the Inhibitory Effect of N-(3-Aminophenyl)-4-ethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory effect of the novel compound N-(3-Aminophenyl)-4-ethoxybenzamide. Based on its structural features, this compound is hypothesized to be an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cellular responses to stress and inflammation.[1][2] This document outlines experimental approaches to test this hypothesis and compares its potential efficacy against established p38 MAPK inhibitors.

Performance Comparison with Alternative Inhibitors

To ascertain the inhibitory potential of this compound, its performance should be benchmarked against well-characterized p38 MAPK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected alternative compounds against different p38 MAPK isoforms. The data for this compound is presented as "To Be Determined" (TBD) to highlight the necessity for experimental validation.

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Cell-Based Assay IC50 (TNF-α inhibition)
This compound TBDTBDTBDTBDTBD
Doramapimod (BIRB 796)38[3][4]65[3][4]200[3][4]520[3][4]~100 nM (in THP-1 cells)[3]
SB203580 (Adezmapimod)50[5][6][7]500[5][6][7]--300-500 nM (in THP-1 cells)[1]
Losmapimod (GW856553X)pKi = 8.1 (~7.9 nM)[8][9][10]pKi = 7.6 (~25 nM)[8][9][10]--100 nM (in human PBMCs)[9]
p38 MAPK Inhibitor IV1305505470863022 nM (TNF-α), 44 nM (IL-1β) (in human PBMCs)

Experimental Protocols

To validate the inhibitory effect of this compound on the p38 MAPK pathway, a series of biochemical and cell-based assays are recommended.

In Vitro p38α Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[11]

  • ATF-2/GST fusion protein substrate[11]

  • ATP

  • This compound and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[12]

  • Add 2 µL of p38α kinase (e.g., 3 nM final concentration) to each well and pre-incubate for 20 minutes at room temperature.[11]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 100 nM ATF-2 and 100 µM ATP final concentrations).[11]

  • Incubate for 60 minutes at room temperature.[12]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence to determine kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production

This assay assesses the compound's ability to inhibit p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium with supplements

  • Lipopolysaccharide (LPS)

  • This compound and control inhibitors

  • TNF-α ELISA kit

Protocol:

  • Plate THP-1 cells or PBMCs in 96-well plates.

  • Pre-incubate the cells with various concentrations of this compound or control inhibitors for 30-60 minutes.[13]

  • Stimulate the cells with LPS (e.g., 10 ng/mL to 1 µg/mL) for 4-24 hours.[3][13]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's protocol.[14]

  • Determine the IC50 value for the inhibition of TNF-α production.

Western Blot Analysis of Phospho-p38 MAPK

This experiment confirms that the compound inhibits the p38 MAPK pathway within cells by detecting the phosphorylation status of p38 MAPK.

Materials:

  • Cell line responsive to p38 MAPK activation (e.g., NIH/3T3 or C6 cells)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and blotting equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.[15][16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture cells and treat with an activator of the p38 MAPK pathway (e.g., UV irradiation or anisomycin) in the presence or absence of this compound for an appropriate time.[16]

  • Lyse the cells and determine the protein concentration of the lysates.[15]

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Block the membrane with 5% BSA in TBST for 1 hour.[15]

  • Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.[15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total p38 MAPK antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

To aid in the understanding of the targeted pathway and experimental designs, the following diagrams are provided.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 P MK2 MAPKAPK2 p38->MK2 P TranscriptionFactors Transcription Factors (ATF2, MEF2C, p53) p38->TranscriptionFactors P Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines TranscriptionFactors->Cytokines Inhibitor N-(3-Aminophenyl) -4-ethoxybenzamide Inhibitor->p38 Experimental_Workflow Start Start: Hypothesize Compound as p38 MAPK Inhibitor BiochemicalAssay In Vitro Kinase Assay (Direct Inhibition) Start->BiochemicalAssay CellularAssay Cell-Based Assay (e.g., TNF-α Production) Start->CellularAssay DataAnalysis Data Analysis (IC50 Determination) BiochemicalAssay->DataAnalysis MechanismValidation Mechanism of Action (Western Blot for p-p38) CellularAssay->MechanismValidation CellularAssay->DataAnalysis MechanismValidation->DataAnalysis Conclusion Conclusion: Validate/Refute Hypothesis DataAnalysis->Conclusion

References

A Comparative Guide to N-(3-Aminophenyl)-4-ethoxybenzamide and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various diseases, including cancer, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes. HDAC inhibitors aim to counteract this by preventing deacetylation, thereby maintaining a more open chromatin state and allowing for the expression of genes that can inhibit tumor growth and promote apoptosis.[1][2][]

The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[2][4] N-(3-Aminophenyl)-4-ethoxybenzamide fits this model, with the aminophenyl group likely serving as the zinc-binding moiety.

Comparative Analysis

Based on the structure-activity relationships of N-(2-aminophenyl)-benzamide derivatives, it is predicted that this compound would exhibit inhibitory activity against Class I HDAC enzymes (HDAC1, 2, and 3).[5][6][7][8] The hydrophobic ethoxy group on the benzamide ring is expected to contribute positively to its inhibitory potency.[5][6]

For a quantitative comparison, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized and clinically relevant HDAC inhibitors against various HDAC isoforms.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Vorinostat (SAHA) Pan-HDAC Inhibitor (Hydroxamate)20306010310
Trichostatin A (TSA) Pan-HDAC Inhibitor (Hydroxamate)1.81.83.24.388
Entinostat (MS-275) Class I-selective (Benzamide)1811801155>10,000740
Mocetinostat (MGCD0103) Class I-selective (Benzamide)34820150>10,000590
Romidepsin (FK228) Class I-selective (Cyclic peptide)3.65.37.024120

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published literature.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

HDAC_Inhibition_Pathway acetyl_histone Acetylated Histone (Active Chromatin) hdac HDAC acetyl_histone->hdac gene_expression Gene Expression (e.g., Tumor Suppressors) acetyl_histone->gene_expression deacetyl_histone Deacetylated Histone (Inactive Chromatin) no_gene_expression Gene Silencing deacetyl_histone->no_gene_expression hdac->deacetyl_histone Deacetylation hat HAT hat->acetyl_histone Acetylation inhibitor N-(3-Aminophenyl)- 4-ethoxybenzamide & Other Inhibitors inhibitor->hdac Inhibition

Figure 1: Simplified signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor Stock Solutions dilutions Prepare Serial Dilutions of Inhibitors reagents->dilutions incubation Incubate Enzyme, Substrate, and Inhibitor in 96-well Plate dilutions->incubation development Add Developer Solution (e.g., Trypsin) to Stop Reaction and Generate Signal incubation->development measurement Measure Fluorescence (Excitation/Emission) development->measurement calculation Calculate % Inhibition and Determine IC50 Values measurement->calculation

Figure 2: General experimental workflow for an in vitro HDAC inhibition assay.

Experimental Protocols

A common method to determine the inhibitory activity of compounds against HDACs is a fluorometric assay.

Principle: This assay utilizes a substrate containing an acetylated lysine side chain, which is linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC) in a quenched state. In the presence of an active HDAC enzyme, the acetyl group is removed from the substrate. A developer solution, typically containing a protease like trypsin, is then added. The developer specifically cleaves the deacetylated substrate, releasing the fluorescent reporter and resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence signal compared to a control without the inhibitor.[9][10][11]

Generalized Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute the recombinant human HDAC enzyme, the fluorogenic substrate, and the developer solution according to the manufacturer's instructions.

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a series of dilutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the diluted inhibitor solutions, and the HDAC enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction and initiate signal generation by adding the developer solution.

    • Incubate for an additional period (e.g., 10-15 minutes) at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking in published literature, its chemical structure strongly suggests it functions as a Class I HDAC inhibitor. Based on the structure-activity relationships of the aminophenyl benzamide class, it is anticipated to have a potency profile that can be further elucidated through in vitro and in vivo studies. The established HDAC inhibitors detailed in this guide provide a benchmark for the future evaluation and comparison of this compound and other novel compounds in this class. Further experimental validation is necessary to determine its precise inhibitory constants, isoform selectivity, and potential as a therapeutic agent.

References

A Comparative Analysis of N-(3-Aminophenyl)-4-ethoxybenzamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3-Aminophenyl)-4-ethoxybenzamide derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. By targeting various protein kinases involved in cell signaling pathways, these derivatives have shown promise as anticancer agents. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes a relevant signaling pathway to provide a comprehensive resource for researchers in the field.

Data Presentation: Comparative Biological Activity

The following tables summarize the inhibitory activities of selected N-(3-aminophenyl)benzamide derivatives against different protein kinases and cancer cell lines. The data has been compiled from various studies to facilitate a comparative understanding of their structure-activity relationships (SAR).

Compound IDR1 (at 3'-position of aniline)R2 (at 4-position of benzoyl)Target KinaseIC50 (µM)Cancer Cell LineGI50 (µM)
I H-OCH2CH3Bcr-Abl1.273[1]K562< 10[2]
II -CF3-OCH2CH3Bcr-Abl9.0[2]K5625.6[3]
III H-OCH2CH3EGFR1.05[4]A549> 100[5]
IV H-OCH2CH3VEGFR-20.191[6]HUVECNot Reported
V -Cl-OCH2CH3Bcr-AblNot ReportedK562> 50[7]
VI H-OCH3Bcr-AblNot ReportedK562> 50[7]

Table 1: Kinase Inhibitory Activity and Antiproliferative Activity of this compound Derivatives and Analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the aniline and benzoyl rings.

  • Substitution on the Aniline Ring: The introduction of a trifluoromethyl group at the 3'-position of the aniline ring (Compound II) led to a decrease in inhibitory activity against Bcr-Abl compared to the unsubstituted analog (Compound I)[1][2]. This suggests that bulky, electron-withdrawing groups at this position may not be favorable for optimal binding to the kinase.

  • Substitution on the Benzoyl Ring: While direct comparisons of various alkoxy groups at the 4-position of the benzoyl ring are limited in the reviewed literature, the presence of an ethoxy or methoxy group is a common feature in many active benzamide-based kinase inhibitors[3][7].

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route for the preparation of this compound derivatives involves the amidation of a substituted aniline with a substituted benzoyl chloride[5].

Step 1: Synthesis of 4-ethoxybenzoyl chloride

4-ethoxybenzoic acid is refluxed with thionyl chloride to yield 4-ethoxybenzoyl chloride.

Step 2: Amidation

4-ethoxybenzoyl chloride is then reacted with a substituted 3-nitroaniline in the presence of a base such as pyridine or triethylamine in an appropriate solvent like dichloromethane (DCM) at room temperature.

Step 3: Reduction of the Nitro Group

The resulting N-(3-nitrophenyl)-4-ethoxybenzamide is then reduced to the corresponding amine, this compound, using a reducing agent such as iron powder in the presence of ammonium chloride in a mixture of ethanol and water, under reflux conditions.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases (e.g., Bcr-Abl, EGFR, VEGFR-2) is typically determined using an in vitro kinase assay[1][4][6].

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an ATP-Glo™ Kinase Assay kit, which quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a buffer solution containing ATP and MgCl2.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of remaining ATP is measured using a luciferase-based assay.

    • The luminescence signal is inversely proportional to the kinase activity.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8].

  • Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 (concentration that inhibits cell growth by 50%) values are calculated from the dose-response curves.

Mandatory Visualization

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of Chronic Myeloid Leukemia (CML). It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. N-(3-aminophenyl)benzamide derivatives have been investigated as inhibitors of Bcr-Abl.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl RAS RAS Bcr_Abl->RAS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor N-(3-Aminophenyl) benzamide Derivative Inhibitor->Bcr_Abl experimental_workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (Antiproliferative Activity - GI50) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Selectivity Profiling of N-(3-Aminophenyl)-4-ethoxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the selectivity profile of N-(3-Aminophenyl)-4-ethoxybenzamide. While the broader class of benzamide derivatives has been investigated for various therapeutic targets, including kinase and histone deacetylase (HDAC) inhibition, specific experimental data for this particular compound is not publicly available.

The chemical structure of this compound suggests potential interactions with a range of biological targets. The benzamide moiety is a common scaffold in many enzyme inhibitors, and the aminophenyl and ethoxy groups can contribute to binding affinity and selectivity. However, without direct experimental evidence, any claims regarding its specific target profile would be purely speculative.

To construct a meaningful comparison guide as requested, detailed experimental data would be required. This would typically include:

  • Primary Target Affinity: Quantitative measurement of binding affinity (e.g., Kd, Ki) or inhibitory concentration (IC50) against its intended primary biological target.

  • Selectivity Panel Data: Screening against a broad panel of related and unrelated targets (e.g., a kinome scan for kinase inhibitors, or a panel of HDAC isoforms for HDAC inhibitors) to determine off-target activities.

  • In-vitro Functional Assays: Cellular assays to confirm the compound's activity and potency in a biological context.

  • Comparative Data: Identical experimental data for alternative or competing compounds to allow for a direct and objective comparison.

Hypothetical Comparison Framework

Should data for this compound become available, a comparative guide would be structured as follows:

Table 1: Comparative Selectivity Profile
CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative Compound AValueValueValueValue
Alternative Compound BValueValueValueValue
Experimental Protocols

This section would provide detailed methodologies for the key experiments performed to generate the data in Table 1. An example for a kinase inhibitor selectivity assay is provided below.

Kinase Selectivity Assay (Example Protocol)

A radiometric filter binding assay, such as the KinaseProfiler™ service from Eurofins Discovery, would be utilized to determine the inhibitory activity of the test compounds against a panel of kinases.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and ATP (at a concentration typically close to its Km).

  • Incubation: The test compound dilutions are added to the reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Filtration: The kinase reaction is stopped, and the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

  • Washing: Unreacted ATP is removed by washing the filter membrane.

  • Detection: The amount of incorporated radiolabeled phosphate on the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway Diagram

If the primary target of this compound were, for instance, a specific kinase in a known signaling pathway, a DOT script would be generated to visualize its position and inhibitory action.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Target_Protein Target_Protein Kinase_B->Target_Protein Cellular_Response Cellular_Response Target_Protein->Cellular_Response This compound This compound This compound->Kinase_B Inhibition

Caption: Hypothetical inhibition of Kinase B by this compound.

Experimental Workflow Diagram

A DOT script could also illustrate the workflow of a selectivity screening experiment.

Start Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase Panel Screening Kinase Panel Screening Compound Dilution->Kinase Panel Screening Data Acquisition Data Acquisition Kinase Panel Screening->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis End End Selectivity Analysis->End

Caption: Workflow for kinase selectivity profiling.

Comparative Analysis of N-(Aryl)benzamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of N-(3-Aminophenyl)-4-ethoxybenzamide Activity and its Structurally Related Counterparts in Epigenetic Regulation

In the landscape of epigenetic drug discovery, benzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors, playing a crucial role in the regulation of gene expression implicated in cancer and other diseases. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally similar N-(aminophenyl)benzamide analogs that have been evaluated for their HDAC inhibitory activity. This comparison aims to offer researchers and drug development professionals a valuable reference for understanding the structure-activity relationships within this chemical class and to guide future research into novel benzamide-based therapeutics.

Performance Comparison of Benzamide-based HDAC Inhibitors

The inhibitory potency of several N-(2-aminophenyl)benzamide derivatives against Class I HDAC enzymes is summarized below. These compounds share a common structural scaffold with this compound and provide insights into the potential efficacy of this compound class.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Reference
Compound 1 (NA) ¹95.2260.7255.7[1]
SAHA (Vorinostat) ²---[1]
CI-994 ³PotentPotentPotent[2]
MS-275 (Entinostat)PotentPotentPotent[2]
MGCD0103 (Mocetinostat)PotentPotentPotent[2]

¹N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide ²Suberoylanilide hydroxamic acid, a well-established pan-HDAC inhibitor, is included for comparative context. Specific IC₅₀ values against individual HDACs were not provided in the primary comparative source, though it is known to be a potent inhibitor. ³⁻⁵These compounds are potent, selective inhibitors of at least HDAC1 and HDAC3, though specific IC₅₀ values were not detailed in the comparative study.[2]

Experimental Protocols

The following outlines a general methodology for determining the in vitro inhibitory activity of compounds against histone deacetylases, based on commonly used fluorometric assays.

HDAC Inhibition Assay Protocol

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are individually diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is also prepared in the assay buffer.

  • Compound Preparation: Test compounds, including the reference inhibitor (e.g., SAHA), are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.

  • Assay Reaction: The HDAC enzyme, test compound (or DMSO for control), and assay buffer are pre-incubated in a 96-well microplate for a defined period (e.g., 15 minutes) at 37°C. The reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Development: The reaction mixture is incubated for a further period (e.g., 60 minutes) at 37°C. A developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to stop the reaction, e.g., Trichostatin A) is then added. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm and ~460 nm, respectively).

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percent inhibition for each compound concentration is calculated relative to the DMSO control. IC₅₀ values are then determined by fitting the dose-response data to a sigmoidal curve.[3][4][5][6][7]

Mechanistic Insights and Signaling Pathways

HDAC inhibitors, including the N-(aminophenyl)benzamide class, exert their biological effects by altering the acetylation status of histone and non-histone proteins. This leads to the modulation of gene expression, ultimately impacting cellular processes such as cell cycle progression and apoptosis.

HDAC_Inhibition_Pathway HDACi N-(Aminophenyl)benzamide Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis

Caption: Simplified signaling pathway of N-(Aminophenyl)benzamide HDAC inhibitors.

Experimental Workflow for HDAC Inhibitor Screening

The process of identifying and characterizing novel HDAC inhibitors typically follows a standardized workflow, from initial compound synthesis to in vitro and cell-based assays.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays Synthesis Synthesis of N-(Aminophenyl)benzamide Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification HDAC_Assay Biochemical HDAC Inhibition Assay (Fluorometric) Purification->HDAC_Assay IC50 IC50 Determination HDAC_Assay->IC50 Cell_Proliferation Antiproliferative Assay (e.g., MTT) IC50->Cell_Proliferation Western_Blot Western Blot for Histone Acetylation Cell_Proliferation->Western_Blot

Caption: General experimental workflow for the evaluation of HDAC inhibitors.

References

Structure-Activity Relationship of N-(3-Aminophenyl)-4-ethoxybenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(3-Aminophenyl)-4-ethoxybenzamide scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The arrangement of its aromatic rings and the central amide linkage provides a versatile framework for modification, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, drawing insights from studies on closely related benzamide derivatives.

Biological Activity Landscape

Derivatives of the broader benzamide class have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For analogs of this compound, the primary focus of existing research has been on their potential as anticancer agents , often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Core Structure and Key Interaction Points

The fundamental this compound structure can be divided into three key regions for SAR analysis:

  • Region A: The 4-ethoxybenzoyl moiety: The ethoxy group at the para-position of this ring is a critical feature. Modifications here can influence solubility, metabolic stability, and interactions with the target protein.

  • Region B: The central amide linkage: The amide bond provides structural rigidity and acts as a key hydrogen bond donor and acceptor, crucial for binding to target enzymes.

  • Region C: The N-(3-aminophenyl) group: The amino group at the meta-position of this ring is a key site for derivatization. Substitutions on this ring or the amino group itself can significantly impact potency and selectivity.

Comparative Structure-Activity Relationship Analysis

Substitutions on the N-phenyl Ring (Region C)

Studies on related benzamide derivatives suggest that substitutions on the aniline ring are a powerful way to modulate activity.

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) or nitro (NO2), on the aniline ring has been shown to enhance the inhibitory activity of some benzamide analogs against tyrosine kinases like EGFR.[1] This is likely due to the formation of more favorable interactions within the kinase's active site.

  • Heterocyclic moieties: The addition of heterocyclic rings, such as imidazole, to the aniline moiety can also lead to potent kinase inhibitors.[1] These groups can form additional hydrogen bonds and π-stacking interactions, thereby increasing binding affinity.

Modifications of the Benzoyl Moiety (Region A)

The 4-ethoxybenzoyl portion of the molecule also presents opportunities for optimization.

  • Alkoxy chain length: While the ethoxy group is a common feature, varying the length of the alkyl chain could influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties.

  • Replacement of the ethoxy group: Replacing the ethoxy group with other substituents, such as halogens or small alkyl groups, would likely have a significant impact on the electronic properties of the ring and its binding interactions.

Quantitative Data Summary

The following table summarizes inhibitory activities of structurally related benzamide derivatives against various protein kinases. This data provides a benchmark for the potential potency of novel this compound analogs.

Compound IDModification from Core StructureTarget KinaseInhibition (%) at 10 nMReference
Analog 11 4-(aminomethyl)benzamide linker; trifluoromethyl on N-phenylEGFR91%[1]
Analog 13 4-(aminomethyl)benzamide linker; trifluoromethyl on benzamideEGFR92%[1]
Analog 18 4-(aminomethyl)benzamide linker; trifluoromethyl on N-phenylPDGFRa67%[1]
Analog 20 4-(aminomethyl)benzamide linker; trifluoromethyl on N-phenylPDGFRa77%[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of benzamide derivatives, adapted from the available literature.

General Synthesis of this compound Analogs

A common synthetic route involves the amidation of a substituted 3-nitroaniline with 4-ethoxybenzoyl chloride, followed by the reduction of the nitro group to an amine. The resulting primary amine can then be further derivatized.

SynthesisWorkflow cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Derivatization (Optional) 3-Nitroaniline 3-Nitroaniline Amidation Amidation (e.g., pyridine, DCM) 3-Nitroaniline->Amidation 4-Ethoxybenzoyl_chloride 4-Ethoxybenzoyl_chloride 4-Ethoxybenzoyl_chloride->Amidation N-(3-Nitrophenyl)-4-ethoxybenzamide N-(3-Nitrophenyl)-4-ethoxybenzamide Amidation->N-(3-Nitrophenyl)-4-ethoxybenzamide Nitro_Reduction Nitro Reduction (e.g., Fe/HCl or H2/Pd-C) N-(3-Nitrophenyl)-4-ethoxybenzamide->Nitro_Reduction This compound This compound Nitro_Reduction->this compound Derivatization Derivatization (e.g., acylation, alkylation) This compound->Derivatization Final_Analog Substituted Analog Derivatization->Final_Analog

General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases can be evaluated using various commercially available assay kits, such as the Kinase-Glo® Plus Luminescence Kinase Assay.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • ATP Detection: After incubation, a reagent is added to stop the kinase reaction and measure the amount of remaining ATP. The luminescence signal is inversely correlated with kinase activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the luminescence of the wells containing the test compound to the control wells. IC50 values are then determined from dose-response curves.

KinaseAssayWorkflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Kinase, Substrate, ATP, Compound) Start->Prepare_Reaction_Mixture Incubate Incubate (e.g., 37°C) Prepare_Reaction_Mixture->Incubate Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

The antiproliferative activity of the compounds on cancer cell lines can be determined using assays such as the MTT or SRB assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).

  • Staining: A staining reagent (e.g., MTT or SRB) is added to the wells. Viable cells will metabolize MTT to a colored formazan product or be stained by SRB.

  • Measurement: The absorbance of the wells is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and GI50 (concentration for 50% growth inhibition) values are determined.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors and potentially other therapeutic agents. The available data on related structures strongly suggest that systematic modification of the N-phenyl and benzoyl rings can lead to significant improvements in biological activity. Future research should focus on a comprehensive SAR study of this specific scaffold to elucidate the precise effects of various substituents on potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Efficacy of Benzamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzamide Derivatives in Oncology

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. In recent years, they have garnered significant attention in oncology for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA repair and cell cycle regulation, disruption of microtubule dynamics, and induction of apoptosis. This guide offers a comparative overview of the efficacy of several benzamide derivatives across different cancer cell lines, based on available preclinical data.

Comparative Efficacy of Benzamide Derivatives

The following table summarizes the in vitro antiproliferative activities of selected benzamide derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative ClassTarget Cell LineCancer TypeIC50 (µM)Reference
BJ-13 Benzamide DerivativeGastric Cancer CellsGastric CancerPotent (specific IC50 not provided)[1]
Compound 13f Benzamidophenyl DerivativeHCT116Colorectal Cancer0.30[2]
DLD-1Colorectal Cancer2.83[2]
Compound 20b N-benzylbenzamide DerivativeVarious Cancer Cell LinesMultiple0.012 - 0.027[3]
VKNG-2 Benzamide AnalogNot specified; inhibits ABCG2Not specifiedNot applicable[4]

Mechanisms of Action and Signaling Pathways

Benzamide derivatives employ diverse mechanisms to achieve their anticancer effects. A common pathway involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Another key mechanism is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. By inhibiting PARP-1, these compounds can lead to an accumulation of DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] Some benzamide derivatives also function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to mitotic blockade and cell death.[3][5]

G Benzamide Benzamide Derivatives ROS ↑ Reactive Oxygen Species (ROS) Benzamide->ROS PARP1 PARP-1 Inhibition Benzamide->PARP1 Tubulin Tubulin Polymerization Inhibition Benzamide->Tubulin Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNAdamage ↑ DNA Double-Strand Breaks PARP1->DNAdamage CellCycleArrest G2/M Phase Cell Cycle Arrest DNAdamage->CellCycleArrest CellCycleArrest->Apoptosis MitoticBlockade Mitotic Blockade Tubulin->MitoticBlockade MitoticBlockade->Apoptosis

Caption: Mechanisms of action of benzamide derivatives.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of benzamide derivatives, based on methodologies described in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the benzamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Treatment with Benzamide Derivative Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) Incubation->Flow Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) MTT->Analysis Flow->Analysis End End Analysis->End

Caption: Experimental workflow for efficacy testing.

Conclusion and Future Directions

The available evidence on structurally related compounds suggests that benzamide derivatives hold significant promise as a class of anticancer agents. Their diverse mechanisms of action offer multiple avenues for therapeutic intervention. The data presented in this guide can serve as a valuable starting point for researchers interested in exploring the therapeutic potential of N-(3-Aminophenyl)-4-ethoxybenzamide. Future studies should focus on determining the specific efficacy of this compound in a panel of cancer cell lines, elucidating its precise mechanism of action, and evaluating its in vivo antitumor activity and safety profile. Such investigations will be crucial in determining its potential for further preclinical and clinical development.

References

In Vivo Validation of N-(3-Aminophenyl)-4-ethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo applications of N-(3-Aminophenyl)-4-ethoxybenzamide by examining related benzamide derivatives with established in vivo efficacy. Due to the limited publicly available in vivo data for this compound, this guide will focus on two well-characterized classes of benzamide compounds with distinct therapeutic applications: anti-cancer histone deacetylase (HDAC) inhibitors and anti-inflammatory agents. This comparative approach will provide valuable insights into potential experimental designs and expected outcomes for the in vivo validation of this compound and its analogs.

Comparative Analysis of Benzamide Derivatives

This section compares the in vivo performance of two representative benzamide derivatives: Entinostat, an anti-cancer agent, and a representative N-phenylcarbamothioylbenzamide with anti-inflammatory properties.

Table 1: In Vivo Performance of Comparative Benzamide Derivatives
FeatureEntinostat (Anti-Cancer)N-(2,4-dibromophenyl)carbamothioylbenzamide derivative (1e) (Anti-Inflammatory)
Therapeutic Area OncologyInflammation
Mechanism of Action Class I Histone Deacetylase (HDAC) InhibitorInhibition of Prostaglandin E2 (PGE2) Synthesis
Animal Model Xenograft models in mice (e.g., lymphoma, rhabdomyosarcoma)[1][2]Carrageenan-induced paw edema in mice[3][4]
Route of Administration Oral gavage[2][5]Intraperitoneal injection (assumed based on common practice)
Dosage Regimen e.g., 49 mg/kg[5]Not specified, likely single dose prior to carrageenan
Efficacy Endpoint Tumor growth inhibition, increased histone acetylation[1][5]Reduction in paw edema volume
Reported Efficacy Significant antitumor effects against various tumor lines.[5]61.45% inhibition of paw edema[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the in vivo models discussed.

Protocol 1: In Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model (based on Entinostat studies)
  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., Raji for lymphoma, Rh10 for rhabdomyosarcoma) are cultured under standard conditions.[1][2]

    • A specific number of cells (e.g., 1 x 10^6 cells) are harvested and injected subcutaneously or intravenously into immunocompromised mice (e.g., SCID or nude mice).[1]

  • Animal Housing and Randomization:

    • Mice are housed in a pathogen-free environment with ad libitum access to food and water.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • Drug Formulation and Administration:

    • Entinostat is formulated as a suspension in a vehicle such as 0.5% methylcellulose in sterile water.[2]

    • The compound is administered orally via gavage at a predetermined dose and schedule (e.g., twice daily for four consecutive days for three weeks).[2]

  • Tumor Measurement and Data Analysis:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are excised and weighed.

    • Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.

Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Mouse Model
  • Animal Preparation:

    • Male mice are used and acclimatized to the laboratory conditions.

    • Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration:

    • The test compound (N-phenylcarbamothioylbenzamide derivative) or vehicle is administered, typically intraperitoneally or orally, at a specific time point before the induction of inflammation.

  • Induction of Inflammation:

    • A sterile solution of 1% carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.[3]

  • Measurement of Paw Edema:

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

  • Prostaglandin E2 (PGE2) Measurement:

    • At the end of the experiment, paw tissue can be collected to measure the levels of PGE2 using an ELISA kit to confirm the mechanism of action.[3]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.

Signaling Pathway Diagrams

HDAC_Inhibition_Pathway Entinostat Entinostat (Benzamide Derivative) HDAC Histone Deacetylase (HDAC1/3) Entinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression TSG Tumor Suppressor Genes (e.g., p21) Apoptosis Apoptosis TSG->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Gene_Expression->TSG

Caption: HDAC Inhibition Pathway of Entinostat.

PGE2_Synthesis_Pathway Benzamide N-phenylcarbamothioyl- benzamide Derivative PGES PGE Synthase Benzamide->PGES Inhibition PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane_PL Membrane Phospholipids Membrane_PL->PLA2 COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation PGE2->Inflammation

Caption: Inhibition of Prostaglandin E2 Synthesis.

Experimental Workflow Diagrams

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Cell Implantation in Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Cell_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Tumor_Measurement 6. Tumor Measurement Treatment->Tumor_Measurement Data_Analysis 7. Data Analysis Tumor_Measurement->Data_Analysis

Caption: Xenograft Model Experimental Workflow.

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization 1. Animal Acclimatization Compound_Admin 2. Compound Administration Animal_Acclimatization->Compound_Admin Carrageenan_Injection 3. Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement 4. Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Data_Analysis 5. Data Analysis Paw_Measurement->Data_Analysis PGE2_Analysis 6. PGE2 Level Analysis Data_Analysis->PGE2_Analysis

Caption: Paw Edema Model Experimental Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3-Aminophenyl)-4-ethoxybenzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(3-Aminophenyl)-4-ethoxybenzamide (CAS No. 1016516-69-0), ensuring compliance with standard safety protocols.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory during handling and disposal:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][3][4] Never dispose of this chemical down the drain or in regular trash.[5][6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container.[3][5]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container. It is often recommended to dissolve or mix the material with a combustible solvent.[3]

  • Segregation: Do not mix this compound waste with incompatible materials. As a general guideline for chemical waste, store acids, bases, oxidizers, and solvents in separate containers.[8]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][7][8]

  • Include the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.[7]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[9]

  • Ensure the storage area is away from heat sources and incompatible chemicals.[5]

  • Utilize secondary containment, such as a larger, chemically resistant bin, to prevent spills.[5][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6][7][9]

  • Follow their specific procedures for waste handover.

5. Empty Container Disposal:

  • A container that held this compound must be properly decontaminated before being discarded.

  • If the chemical is considered acutely hazardous, the container must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[5][6]

  • Once thoroughly rinsed and dried, deface or remove the original label before disposing of the container according to your facility's guidelines for non-hazardous waste.[5][6]

Experimental Workflow for Disposal

Below is a visual representation of the disposal workflow for this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., powder, contaminated items) C Collect in Designated, Labeled Hazardous Waste Container A->C B Liquid Waste (e.g., solutions) B->C D Store in Secure Satellite Accumulation Area with Secondary Containment C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Licensed Incineration or Approved Disposal Method E->F

Caption: Disposal Workflow for this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the logical dependencies of the safety and disposal procedures.

Key Relationships in Chemical Disposal Assess_Hazards Assess Hazards Wear_PPE Wear Appropriate PPE Assess_Hazards->Wear_PPE Segregate_Waste Segregate Waste Wear_PPE->Segregate_Waste Label_Container Label Container Correctly Segregate_Waste->Label_Container Store_Safely Store Waste Safely Label_Container->Store_Safely Professional_Disposal Arrange Professional Disposal Store_Safely->Professional_Disposal Decontaminate_Container Decontaminate Empty Container Professional_Disposal->Decontaminate_Container Final_Disposal Final Disposal of Container Decontaminate_Container->Final_Disposal

Caption: Logical Steps for Safe Chemical Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.